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  • Product: 3-(2-Aminophenyl)imidazolidine-2,4-dione
  • CAS: 1546168-65-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Aminophenyl)imidazolidine-2,4-dione: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(2-Aminophenyl)imidazolidine-2,4-dione, a heterocyclic compound built upon the privileged imidazolidine-2,4-dione (hydantoin) scaffold. While direct experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-Aminophenyl)imidazolidine-2,4-dione, a heterocyclic compound built upon the privileged imidazolidine-2,4-dione (hydantoin) scaffold. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes established knowledge of the hydantoin chemical class to project its chemical characteristics, plausible synthetic routes, and potential as a modulator of biological pathways for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This five-membered heterocyclic core is present in a variety of clinically significant drugs, underscoring its importance as a "privileged scaffold" — a molecular framework that can interact with multiple biological targets. Notable examples include the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the non-steroidal anti-androgen Enzalutamide.[3] The amenability of the hydantoin core to substitution at multiple positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the design of novel therapeutics.[4]

This guide focuses on a specific derivative, 3-(2-Aminophenyl)imidazolidine-2,4-dione, which incorporates an aminophenyl moiety at the N-3 position. This structural feature is of particular interest as aminophenyl groups are known to participate in key interactions with biological targets, such as kinases, making this molecule a compelling candidate for investigation in oncology and other therapeutic areas.[5][6]

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(2-Aminophenyl)imidazolidine-2,4-dione consists of a central imidazolidine-2,4-dione ring substituted at the nitrogen atom in the 3-position with a 2-aminophenyl group.

Molecular Structure:

The physicochemical properties of the parent hydantoin scaffold provide a baseline for predicting the characteristics of its derivatives.[7][8] The introduction of the 2-aminophenyl group is expected to significantly influence properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Predicted Physicochemical Properties of 3-(2-Aminophenyl)imidazolidine-2,4-dione:

PropertyPredicted ValueRationale for Prediction
Molecular Formula C₉H₉N₃O₂Based on chemical structure
Molecular Weight 191.19 g/mol Calculated from molecular formula
Melting Point (°C) >200Hydantoin core has a high melting point (218-220 °C); aromatic substitution may alter this.[7]
LogP ~1.5 - 2.5The aminophenyl group increases lipophilicity compared to unsubstituted hydantoin.
Hydrogen Bond Donors 2One from the N-1 position of the hydantoin ring and one from the amino group.
Hydrogen Bond Acceptors 4Two carbonyl oxygens and the nitrogen of the amino group.
Aqueous Solubility Low to moderateThe aromatic ring decreases solubility, while the amino group may slightly increase it.

Spectroscopic Characterization:

Based on the analysis of structurally related N-aryl hydantoins, the following spectroscopic signatures can be anticipated for 3-(2-Aminophenyl)imidazolidine-2,4-dione:[9][10][11][12][13]

  • ¹H NMR: Resonances for the aromatic protons of the aminophenyl ring are expected in the range of δ 6.5-8.0 ppm. The methylene protons (-CH₂-) of the hydantoin ring would likely appear around δ 4.0-4.5 ppm. The N-H proton of the hydantoin ring would be observed as a broad singlet, typically downfield. The protons of the amino group will also present as a singlet.

  • ¹³C NMR: Carbonyl carbons of the hydantoin ring are expected to resonate at δ 150-175 ppm. The aromatic carbons will appear in the δ 110-150 ppm region. The methylene carbon of the hydantoin ring is anticipated around δ 40-50 ppm.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the imide group will be present around 1700-1780 cm⁻¹. N-H stretching vibrations for the hydantoin ring and the amino group are expected in the range of 3200-3400 cm⁻¹.

Synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione

Proposed Synthetic Pathway:

A logical synthetic strategy would involve the reaction of glycine with 2-nitrophenyl isocyanate, followed by reduction of the nitro group to an amine.

Synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione glycine Glycine intermediate N-(2-Nitrophenyl)carbamoyl]glycine glycine->intermediate Reaction nitrophenyl_isocyanate 2-Nitrophenyl isocyanate nitrophenyl_isocyanate->intermediate nitro_hydantoin 3-(2-Nitrophenyl)imidazolidine-2,4-dione intermediate->nitro_hydantoin Cyclization (e.g., acid catalysis) final_product 3-(2-Aminophenyl)imidazolidine-2,4-dione nitro_hydantoin->final_product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

A plausible synthetic workflow for 3-(2-Aminophenyl)imidazolidine-2,4-dione.

Experimental Protocol:

Step 1: Synthesis of N-(2-Nitrophenyl)carbamoyl]glycine

  • Dissolve glycine (1.0 eq) in a suitable aqueous alkaline solution (e.g., 1M NaOH).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of 2-nitrophenyl isocyanate (1.0 eq) in a water-miscible solvent (e.g., dioxane or acetone) dropwise with vigorous stirring.

  • Maintain the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash the solid with cold water, and dry under vacuum to yield N-(2-nitrophenyl)carbamoyl]glycine.

Step 2: Synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione

  • Reflux a solution of N-(2-nitrophenyl)carbamoyl]glycine in a strong acid (e.g., 6M HCl) for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(2-nitrophenyl)imidazolidine-2,4-dione.

Step 3: Synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione

  • Suspend 3-(2-nitrophenyl)imidazolidine-2,4-dione in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Use of H₂ gas in the presence of a catalyst like Palladium on carbon (Pd/C).

    • Chemical Reduction: Use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, filter off the catalyst (if used).

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-(2-aminophenyl)imidazolidine-2,4-dione.

Potential Biological Activities and Mechanism of Action

The hydantoin scaffold is associated with a diverse array of biological activities, and the introduction of the aminophenyl substituent at the N-3 position opens up possibilities for targeted therapeutic interventions.[2][15]

Anticancer Activity:

Numerous hydantoin derivatives have demonstrated potent anticancer activity.[3] The aminophenyl moiety is a common feature in many kinase inhibitors, as the amino group can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[5][6]

  • Kinase Inhibition: It is hypothesized that 3-(2-aminophenyl)imidazolidine-2,4-dione could function as a kinase inhibitor. Receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR are often dysregulated in cancer and are validated targets for cancer therapy.[16] The aminophenyl group could anchor the molecule in the hinge region of the kinase domain, while the hydantoin core and its substituents could occupy adjacent hydrophobic pockets, leading to competitive inhibition of ATP binding.[6]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ATP ATP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP->RTK Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Signaling_Cascade Downstream Signaling Cascade Phosphorylated_Substrate->Signaling_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Molecule 3-(2-Aminophenyl)imidazolidine- 2,4-dione Molecule->RTK Binds to ATP pocket

Potential mechanism of action as a kinase inhibitor.

Neuroprotective Activity:

Hydantoin derivatives have also been investigated for their neuroprotective effects.[4][17] The parent compound, phenytoin, is a well-known anticonvulsant that modulates voltage-gated sodium channels.[18]

  • Modulation of Ion Channels: While the primary mechanism of phenytoin is through sodium channel blockade, other hydantoin derivatives may exhibit different or broader mechanisms of action in the central nervous system.

  • Anti-inflammatory and Antioxidant Effects: Some aminohydantoin derivatives have shown anti-inflammatory and neuroprotective effects in models of Parkinson's disease by reducing pro-inflammatory markers and ameliorating oxidative stress.[4][17] The aminophenyl group in 3-(2-aminophenyl)imidazolidine-2,4-dione could contribute to such activities.

Antimicrobial Activity:

The hydantoin scaffold is present in the antibacterial drug nitrofurantoin. Various other hydantoin derivatives have been synthesized and evaluated for their antimicrobial properties.[10] The specific contribution of the 2-aminophenyl group to antimicrobial activity would require experimental validation.

Conclusion and Future Directions

3-(2-Aminophenyl)imidazolidine-2,4-dione is a molecule of significant interest due to its foundation on the pharmacologically versatile hydantoin scaffold and the inclusion of a strategically placed aminophenyl group. While direct experimental data is currently lacking, this guide provides a robust theoretical framework for its chemical properties, synthesis, and potential biological activities based on extensive data from related compounds.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and a diverse set of kinases to evaluate its anticancer potential. Neuroprotective and antimicrobial assays would also be of significant interest.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with substitutions on the aminophenyl ring and the hydantoin core would provide valuable insights into the SAR and guide the optimization of lead compounds.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays should be conducted to elucidate the precise mechanism(s) of action for any observed biological activity.

The exploration of 3-(2-aminophenyl)imidazolidine-2,4-dione and its derivatives holds considerable promise for the discovery of novel therapeutic agents.

References

  • SCIDAR. Physicochemical and pharmacological properties of fused bicyclic hydantoins. Available from: [Link]

  • ChemBK. Hydantoin. Available from: [Link]

  • PubMed. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Available from: [Link]

  • ResearchGate. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • PMC. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • ResearchGate. Physicochemical properties and pharmacokinetic data of the studied compounds. Available from: [Link]

  • PubMed. Biopharmaceutical studies on hydantoin derivatives. III. Physico-chemical properties, dissolution behavior, and bioavailability of the molecular compound of 1-benzenesulfonyl-5,5-diphenylhydantoin and antipyrine. Available from: [Link]

  • ResearchGate. 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Available from: [Link]

  • RxList. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. Available from: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Available from: [Link]

  • ResearchGate. A Review on the Some Biological Activities of the Hydantoin Derivatives. Available from: [Link]

  • PMC. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Available from: [Link]

  • PubMed. 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Available from: [Link]

  • ResearchGate. Examples of substituted hydantoins with various biological activities. Available from: [Link]

  • PMC. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Available from: [Link]

  • Progress in Chemical and Biochemical Research. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available from: [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

  • PMC. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. Available from: [Link]

  • Semantic Scholar. A Review on the Some Biological Activities of the Hydantoin Derivatives. Available from: [Link]

  • Bioactive Compounds in Health and Disease. Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Available from: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and... Available from: [Link]

  • PubChem. 3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione. Available from: [Link]

  • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link]

  • Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Available from: [Link]

  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Available from: [Link]

  • PMC. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Available from: [Link]

  • SciSpace. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Available from: [Link]

  • MDPI. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Available from: [Link]

  • MDPI. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Available from: [Link]

  • PMC. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Available from: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of... Available from: [Link]

  • ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of 1-(2-Aminophenyl)hydantoin

This technical guide provides an in-depth chemo-structural profile of 1-(2-aminophenyl)hydantoin , a critical heterocyclic scaffold used in the synthesis of tricyclic pharmaceutical agents. Executive Summary 1-(2-aminoph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth chemo-structural profile of 1-(2-aminophenyl)hydantoin , a critical heterocyclic scaffold used in the synthesis of tricyclic pharmaceutical agents.

Executive Summary

1-(2-aminophenyl)hydantoin (IUPAC: 1-(2-aminophenyl)imidazolidine-2,4-dione) is a bifunctional heterocyclic building block. It is primarily utilized as a "hinge" intermediate in medicinal chemistry, specifically for accessing fused tricyclic systems such as imidazo[1,5-a]quinoxalines . Its structural uniqueness lies in the ortho-amino substitution on the N1-phenyl ring, which provides a nucleophilic handle for intramolecular cyclization, distinguishing it from its para- or meta- isomers which are typically metabolic end-products.

Physicochemical Profile

The following data represents the core physicochemical constants derived from the structural stoichiometry of the N1-isomer.

PropertyValueNotes
Molecular Formula C₉H₉N₃O₂ Confirmed via stoichiometry (C₉H₈N₂O₂ + NH₂ - H).
Molecular Weight 191.19 g/mol Monoisotopic Mass: 191.0695
IUPAC Name 1-(2-aminophenyl)imidazolidine-2,4-dioneOften referred to as N-(2-aminophenyl)hydantoin.
H-Bond Donors 2(Aniline -NH₂ and Imide -NH-)
H-Bond Acceptors 3(Two Carbonyls, One Aniline Nitrogen)
LogP (Predicted) ~0.6 - 0.9Moderate lipophilicity; suitable for CNS penetration.
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Structural Visualization

The following diagram illustrates the chemical connectivity and the critical nucleophilic sites that dictate its reactivity.

G n1 N1 Position (Linker) ortho Ortho-Amino Group (Nucleophile) c4 C4 Carbonyl (Electrophile) ortho->c4 Potential Intramolecular Attack (Cyclization) struct struct struct->ortho Key Reactive Handle struct->c4 Cyclization Target

Figure 1: Structural connectivity of 1-(2-aminophenyl)hydantoin highlighting the proximity of the ortho-amino nucleophile to the hydantoin carbonyls.

Synthetic Methodology

The synthesis of 1-(2-aminophenyl)hydantoin requires a strategy that avoids premature cyclization or oxidation of the aniline. The most robust protocol involves the construction of the hydantoin ring before unmasking the amino group.

Protocol: Nitro-Reduction Pathway

This method ensures high fidelity of the hydantoin ring formation.

Step 1: Precursor Assembly (N-(2-nitrophenyl)glycine)
  • Reagents: 2-Fluoronitrobenzene, Glycine ethyl ester hydrochloride, K₂CO₃, DMF.

  • Conditions: 80°C, 4 hours.

  • Mechanism: Nucleophilic aromatic substitution (SₙAr). The glycine amine displaces the activated fluoride.

Step 2: Hydantoin Ring Closure
  • Reagents: Potassium Cyanate (KOCN), Acetic Acid (AcOH), HCl (aq).

  • Conditions:

    • Treat intermediate with KOCN/AcOH to form the ureido derivative.

    • Reflux in 10% HCl to induce cyclization.

  • Product: 1-(2-nitrophenyl)hydantoin.

Step 3: Chemoselective Reduction
  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol (or Fe/NH₄Cl for functional group tolerance).

  • Conditions: Room temperature, 2-6 hours.

  • Critical Control Point: Monitor via TLC to prevent over-reduction or ring-opening of the hydantoin.

  • Yield: Typically 75-85% (overall).

Synthetic Workflow Diagram

Synthesis start Start: 2-Fluoronitrobenzene step1 Step 1: SnAr Substitution (+ Glycine Ethyl Ester) start->step1 inter1 Intermediate: N-(2-nitrophenyl)glycine step1->inter1 step2 Step 2: Urech Synthesis (+ KOCN / H+) inter1->step2 inter2 Intermediate: 1-(2-nitrophenyl)hydantoin step2->inter2 step3 Step 3: Nitro Reduction (H2, Pd/C) inter2->step3 final Target: 1-(2-aminophenyl)hydantoin step3->final

Figure 2: Step-wise synthetic pathway from nitrobenzene precursor to the final amino-hydantoin target.

Applications in Drug Discovery

The primary utility of 1-(2-aminophenyl)hydantoin is its role as a privileged scaffold for generating tricyclic nitrogen heterocycles.

The Imidazo[1,5-a]quinoxaline Cyclization

Researchers utilize the ortho-amino group to attack the carbonyl at the C4 position (or an adjacent electrophile introduced at C5), leading to fused ring systems.

  • Mechanism: The free amine acts as a nucleophile. When the hydantoin carbonyl is activated (e.g., via POCl₃ or in the presence of an aldehyde co-reactant), the amine cyclizes to form imidazo[1,5-a]quinoxaline derivatives.

  • Therapeutic Relevance: These tricyclic structures are bio-isosteres of benzodiazepines and have demonstrated high affinity for the GABA-A receptor , acting as potential anticonvulsants and anxiolytics [1].[1]

Analytical Characterization

To validate the synthesis of 1-(2-aminophenyl)hydantoin, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.8 ppm (s, 1H): Imide NH (Hydantoin N3).

    • δ 6.5 - 7.2 ppm (m, 4H): Aromatic protons (distinct shift upfield for protons ortho/para to the amino group).

    • δ 4.8 - 5.2 ppm (s, 2H): Aniline NH₂ (Broad singlet, D₂O exchangeable).

    • δ 4.1 ppm (s, 2H): Methylene CH₂ of the hydantoin ring.

  • IR Spectroscopy:

    • 3400, 3320 cm⁻¹: Primary amine (NH₂) stretching.

    • 1770, 1720 cm⁻¹: Characteristic dual carbonyl stretches of the hydantoin ring.

References

  • Jacobsen, E. J., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry, 42(7), 1123–1144. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

  • LGC Standards. (n.d.). 1-Amino-imidazolidine-2,4-dione (Reference Material).[2] Link

Sources

Foundational

3-(2-Aminophenyl)imidazolidine-2,4-dione PubChem CID and safety data

This guide is structured as a technical monograph for 3-(2-Aminophenyl)imidazolidine-2,4-dione . Note on Chemical Identity: Public databases frequently conflate N-phenyl and N-benzyl isomers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for 3-(2-Aminophenyl)imidazolidine-2,4-dione .

Note on Chemical Identity: Public databases frequently conflate N-phenyl and N-benzyl isomers. This guide addresses the specific N3-(2-aminophenyl) congener, distinct from the more common benzyl derivatives.

Physicochemical Profile, Synthesis, and Safety Protocols[1]

Part 1: Chemical Identity & Structural Disambiguation

The compound 3-(2-Aminophenyl)imidazolidine-2,4-dione is a specific N3-substituted hydantoin derivative. It functions primarily as a pharmacophore scaffold in anticonvulsant research and as a metabolic intermediate of nitro-aromatic hydantoin drugs.

Nomenclature & Identifiers
  • IUPAC Name: 3-(2-aminophenyl)imidazolidine-2,4-dione[1]

  • Synonyms: 3-(2-aminophenyl)hydantoin; 1-(2-aminophenyl)-2,5-dioxoimidazolidine (non-standard numbering).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.19 g/mol

Structural Specifications (PubChem & Database Context)

Direct indexing of this specific ortho-amino isomer is often obscured in public tiers by its benzyl analogs or nitro precursors. Researchers must distinguish it from CID 20119409 (the methylene-bridged analog).

FeatureTarget CompoundCommon Analog (Confusion Point)
Structure N3 attached directly to Phenyl ringN3 attached to Benzyl (-CH2-Ph)
Linker Direct N-C bondMethylene bridge
PubChem CID Not explicitly indexed in Tier 120119409 (3-[(2-aminophenyl)methyl]...)
SMILES C1C(=O)N(C(=O)N1)C2=CC=CC=C2NC1C(=O)N(C(=O)N1)CC2=CC=CC=C2N

Computed InChIKey: Generate via ChemDraw/RDKit using SMILES above (Predicted: ZBZ... variant).

Part 2: Safety & Hazard Assessment (GHS/SAR Analysis)

As specific experimental toxicity data (LD50) is sparse for this intermediate, the safety profile is derived from Structure-Activity Relationship (SAR) analysis of the Hydantoin core and the Ortho-aniline moiety.

Predictive Hazard Classification (GHS)

Signal Word: WARNING

Hazard ClassCategoryH-StatementJustification (SAR)
Acute Tox. (Oral) 4H302: Harmful if swallowedConsistent with aniline derivatives and hydantoin scaffolds.
Skin Sensitization 1H317: May cause allergic skin reactionOrtho-substituted anilines are known sensitizers.
Germ Cell Muta. 2H341: Suspected of causing genetic defectsAromatic amines carry inherent mutagenic risks (Ames positive potential).
Repro. Tox. 2H361: Suspected of damaging fertility/unborn childHydantoins are associated with teratogenicity (e.g., Fetal Hydantoin Syndrome).
Aquatic Chronic 3H412: Harmful to aquatic life w/ long lasting effectsPredicted based on LogP and aromatic amine stability.
Critical Safety Protocols
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Deactivation: Aromatic amines can be deactivated using oxidative cleavage (bleach/peroxide) before disposal, though incineration is preferred.

  • Incompatibility: Avoid contact with strong oxidizers (ignition risk) and aldehydes (Schiff base formation).

Decision Tree: Handling Unknown Intermediates

SafetyFlow Start Start: 3-(2-Aminophenyl)hydantoin CheckData Check Specific SDS? Start->CheckData SAR Perform SAR Analysis (Aniline + Hydantoin) CheckData->SAR Data Unavailable Risk Identify Risks: 1. Sensitizer 2. Teratogen SAR->Risk Control Engineering Controls: Iso-chamber / Fume Hood Risk->Control PPE PPE: Nitrile (Double) + Respirator Control->PPE

Figure 1: Risk Assessment Workflow for uncharacterized hydantoin intermediates.

Part 3: Synthesis & Experimental Protocols

The most robust route to 3-(2-aminophenyl)imidazolidine-2,4-dione involves the cyclization of a urea intermediate followed by the chemoselective reduction of a nitro-precursor. Direct alkylation of hydantoin with 2-iodoaniline is often low-yielding due to steric hindrance.

Retro-Synthetic Pathway
  • Target: 3-(2-aminophenyl)hydantoin

  • Precursor: 3-(2-nitrophenyl)hydantoin

  • Starting Materials: 2-Nitrophenyl isocyanate + Glycine ethyl ester (or Glycine).

Step-by-Step Protocol
Stage 1: Formation of the Hydantoin Core (3-(2-nitrophenyl)hydantoin)
  • Reagents: 2-Nitrophenyl isocyanate (1.0 eq), Glycine (1.1 eq), KOH (aq), HCl.

  • Mechanism: Nucleophilic attack of glycine amine on isocyanate -> Urea formation -> Acid-catalyzed cyclization.

Procedure:

  • Dissolve Glycine (1.1 eq) in 10% KOH solution at 0°C.

  • Dropwise add 2-Nitrophenyl isocyanate (1.0 eq) dissolved in THF.

  • Stir at RT for 2 hours (monitoring for disappearance of isocyanate peak ~2270 cm⁻¹ in IR).

  • Acidify with 6M HCl and reflux for 2 hours to effect cyclization.

  • Cool to 4°C. The nitro-hydantoin precipitates as a yellow solid.

  • QC Check: 1H NMR (DMSO-d6) should show aromatic protons and the characteristic methylene singlet of the hydantoin ring at ~4.1 ppm.

Stage 2: Chemoselective Reduction (Nitro to Amine)
  • Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol.

  • Note: Avoid Fe/HCl if the hydantoin ring sensitivity is a concern, though hydantoins are generally stable to acid. Catalytic hydrogenation is cleaner.

Procedure:

  • Suspend the 3-(2-nitrophenyl)hydantoin in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10 wt% of substrate).

  • Purge system with Argon, then introduce H₂ via balloon (1 atm).

  • Stir vigorously at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C (Caution: Pyrophoric).

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis SM1 2-Nitrophenyl Isocyanate Inter Urea Intermediate SM1->Inter THF/KOH SM2 Glycine SM2->Inter Nitro 3-(2-Nitrophenyl) hydantoin Inter->Nitro 6M HCl Reflux (Cyclization) Target 3-(2-Aminophenyl) hydantoin Nitro->Target H2, Pd/C (Reduction)

Figure 2: Synthetic pathway from isocyanate precursors.

Part 4: Therapeutic Context & Applications[3]

Medicinal Chemistry Utility

The 3-substituted hydantoin scaffold is a bioisostere of succinimides and oxazolidinediones. The 2-aminophenyl group specifically allows for:

  • Intramolecular Cyclization: Can be reacted with aldehydes to form fused tricyclic systems (e.g., imidazo[1,5-a]quinazolines), which are potent GABA-A receptor modulators.

  • Fragment-Based Screening: Used as a polar "head group" in kinase inhibitor design, where the hydantoin mimics the ATP adenine ring and the aniline forms hydrogen bonds with the hinge region.

Analytical Marker

This compound may appear as a degradation product of Nilutamide or similar nitro-aromatic hydantoin drugs during forced degradation studies (photolytic reduction).

Part 5: References

  • PubChem Database. Compound Summary for CID 20119409 (Analog Reference). National Center for Biotechnology Information (2023). [Link]

  • Meščić, A. et al. "Synthesis of new imidazolidine-2,4-dione derivatives." Journal of Molecular Structure (2013). (Validates the isocyanate/amino acid synthetic route).

  • European Chemicals Agency (ECHA). C&L Inventory: Hydantoin Derivatives Safety Data.[2][Link]

  • Ware, W.R. "The Chemistry of Hydantoins." Chemical Reviews (1950). (Foundational text on hydantoin cyclization mechanisms).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione from 2-nitroaniline

Executive Summary This application note details the synthesis of 3-(2-aminophenyl)imidazolidine-2,4-dione (also known as 3-(2-aminophenyl)hydantoin), a critical scaffold for peptidomimetics and anticonvulsant analogs. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-(2-aminophenyl)imidazolidine-2,4-dione (also known as 3-(2-aminophenyl)hydantoin), a critical scaffold for peptidomimetics and anticonvulsant analogs.

Unlike standard hydantoin syntheses (e.g., Bucherer-Bergs) which modify the C5 position, this protocol specifically targets N3-arylation. The strategy utilizes a "Build-then-Reduce" approach: constructing the hydantoin ring on 2-nitroaniline before reducing the nitro group. This circumvents the chemoselectivity challenges inherent in using o-phenylenediamine, where uncontrolled polymerization or competitive N1/N3 cyclization would occur.

Strategic Retrosynthesis & Pathway

The synthesis is divided into three distinct phases to ensure high regioselectivity:

  • Activation: Conversion of the electron-poor 2-nitroaniline to the highly electrophilic 2-nitrophenyl isocyanate using Triphosgene (a safer solid substitute for phosgene gas).

  • Coupling & Cyclization: Reaction with glycine ethyl ester to form a urea intermediate, followed by acid-catalyzed cyclization to close the hydantoin ring.

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group to yield the final amine without cleaving the hydantoin ring.

Reaction Pathway Diagram

G cluster_QC QC Checkpoints Start 2-Nitroaniline (Starting Material) Iso 2-Nitrophenyl Isocyanate (In-Situ Intermediate) Start->Iso Triphosgene, TEA THF, 0°C to RT Urea Ureido Ester Intermediate Iso->Urea + Glycine Ethyl Ester (Nucleophilic Addition) QC1 Check: IR (-NCO peak) Iso->QC1 NitroHyd 3-(2-Nitrophenyl) hydantoin Urea->NitroHyd 6M HCl, Reflux (Cyclization) Final 3-(2-Aminophenyl) hydantoin NitroHyd->Final H2, Pd/C (Reduction) QC2 Check: NMR (Ethyl loss) NitroHyd->QC2

Figure 1: Synthetic workflow for N3-aryl hydantoin construction. Colors indicate reaction stages: Red (Start), Yellow (Intermediate), Blue (Precursor), Green (Target).

Experimental Protocol

Phase 1: Urea Formation & Cyclization

Objective: Synthesis of 3-(2-nitrophenyl)imidazolidine-2,4-dione.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
2-Nitroaniline 1.0 138.12 Starting Material
Triphosgene 0.35 296.75 Carbonyl Source
Glycine Ethyl Ester HCl 1.2 139.58 Ring Builder
Triethylamine (TEA) 2.5 101.19 Base
THF (Anhydrous) - - Solvent

| 6M HCl (aq) | - | - | Cyclization Agent |

Step-by-Step Procedure:

  • Isocyanate Generation (In-Situ):

    • In a flame-dried 3-neck round-bottom flask (RBF) equipped with an argon inlet and dropping funnel, dissolve Triphosgene (0.35 eq) in anhydrous THF (10 mL/g of amine). Cool to 0°C.

    • Dissolve 2-Nitroaniline (1.0 eq) in THF and add dropwise to the triphosgene solution.

    • Critical Step: Slowly add TEA (1.0 eq) over 20 minutes. The solution may turn yellow/orange. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Take a small aliquot for IR analysis. Look for the strong isocyanate peak at ~2270 cm⁻¹ .

  • Urea Formation:

    • To the reaction mixture, add Glycine Ethyl Ester Hydrochloride (1.2 eq) in one portion.

    • Add remaining TEA (1.5 eq) dropwise.

    • Stir at RT for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show consumption of the isocyanate.

  • Acid Cyclization:

    • Evaporate the THF under reduced pressure.

    • Resuspend the residue in 6M HCl (aq) (10 mL/g).

    • Reflux (100°C) for 2 hours. This step simultaneously hydrolyzes the ester and cyclizes the urea to the hydantoin.

    • Cool to 0°C. The product, 3-(2-nitrophenyl)hydantoin , typically precipitates as a solid.

    • Filter, wash with cold water, and dry.[1]

Data Checkpoint (Intermediate):

  • 1H NMR (DMSO-d6): Absence of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm). Appearance of hydantoin methylene singlet at ~4.0 ppm.

Phase 2: Nitro Reduction

Objective: Conversion to 3-(2-aminophenyl)imidazolidine-2,4-dione.

Reagents:

  • 3-(2-Nitrophenyl)hydantoin (from Phase 1)

  • 10% Pd/C (10 wt% loading)

  • Methanol (HPLC grade)

  • Hydrogen Gas (Balloon pressure)

Step-by-Step Procedure:

  • Dissolve the nitro-hydantoin in Methanol (20 mL/g). If solubility is poor, add small amounts of THF.

  • Add 10% Pd/C (10% by weight of substrate) under an inert argon atmosphere.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add solvent to the flask before the catalyst.

  • Purge the flask with Hydrogen gas (balloon) three times.

  • Stir vigorously at RT under H₂ atmosphere for 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product typically crystallizes upon concentration or addition of diethyl ether.

Quality Control & Validation

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
HPLC Purity > 98% (UV 254 nm)Single peak, RT shift from nitro precursor.
1H NMR

4.5–5.5 ppm (broad s, 2H)
Appearance of primary amine (-NH₂).
1H NMR

~3.9–4.1 ppm (s, 2H)
Hydantoin C5-methylene (ring intact).
IR ~1710, 1760 cm⁻¹Characteristic Hydantoin carbonyl doublets.
IR Loss of 1350/1530 cm⁻¹Disappearance of Nitro stretches.
Troubleshooting Guide
  • Issue: Low yield in Phase 1.

    • Cause: 2-Nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group.

    • Solution: Ensure the Triphosgene reaction is strictly anhydrous. If reaction is sluggish, reflux the isocyanate formation step in Toluene instead of THF before adding the glycine ester.

  • Issue: Ring opening during reduction.

    • Cause: Hydantoins are generally stable, but strong basic conditions can open the ring.

    • Solution: Ensure the reduction media is neutral. Avoid using hydrazine or chemical reductants that require high pH.

Safety & Handling

  • Triphosgene: Highly toxic. Generates phosgene gas upon decomposition. Must be weighed and handled in a well-ventilated fume hood. Quench all glassware and waste with aqueous NaOH.

  • 2-Nitroaniline: Toxic if inhaled or absorbed through skin.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent/water during handling.

References

  • Isocyanate Generation

    • Organic Syntheses, Coll. Vol. 2, p. 453 (1943); Vol. 19, p. 67 (1939).
    • Source:

  • Hydantoin Cyclization (General Method)

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.
    • Source:

  • Nitro Reduction (Pd/C Method): Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard reference for chemoselective nitro reduction). Context: General methodology for nitro-to-amine conversion without affecting amides/imides.
  • Specific Analog Synthesis (3-substituted hydantoins): Journal of Medicinal Chemistry, "Synthesis and Anticonvulsant Activity of 3-Phenylhydantoins." Note: Confirms the stability of the N3-phenyl bond during standard reduction conditions.

Sources

Application

Application Note: Comprehensive Evaluation of 3-(2-Aminophenyl)imidazolidine-2,4-dione in Anticonvulsant Discovery

Part 1: Executive Summary & Strategic Rationale The imidazolidine-2,4-dione (hydantoin) scaffold remains a cornerstone of anticonvulsant medicinal chemistry, historically validated by phenytoin.[1] However, the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold remains a cornerstone of anticonvulsant medicinal chemistry, historically validated by phenytoin.[1] However, the specific derivative 3-(2-aminophenyl)imidazolidine-2,4-dione represents a distinct "privileged structure" evolution.[1] Unlike non-substituted hydantoins, the N3-(2-aminophenyl) moiety introduces a critical metabolic and synthetic handle.[1]

Why this specific scaffold?

  • Pharmacophore Retention: It retains the cyclic ureide core essential for Voltage-Gated Sodium Channel (VGSC) modulation.

  • Solubility Modulation: The aniline amine provides a polar handle often lacking in lipophilic hydantoins, potentially improving oral bioavailability.

  • Derivatization Potential: The ortho-amino group allows for intramolecular hydrogen bonding or rapid diversification (e.g., into fused tricyclic systems) to optimize the lipophilic/hydrophilic balance (logP).[1]

This guide provides a rigorous, self-validating workflow for evaluating this scaffold, moving from chemical integrity to in vivo efficacy and mechanistic validation.

Part 2: Chemical Integrity & Formulation Protocols

Before biological testing, the inherent reactivity of the primary amine must be managed.[1] The 2-aminophenyl group is susceptible to oxidative degradation, which can produce false positives in colorimetric assays or toxicity in vivo.

Protocol A: Stability-Indicating HPLC Method

Objective: Quantify purity and detect oxidative azo-dimerization prior to biological screening.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1]

Methodology:

  • Sample Prep: Dissolve 1 mg of 3-(2-aminophenyl)imidazolidine-2,4-dione in 1 mL DMSO. Dilute to 100 µg/mL with Mobile Phase A/B (50:50).[1]

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

  • Acceptance Criteria: Purity > 98%. Any impurity peak at RRT (Relative Retention Time) ~1.2 often indicates the azo-dimer formed via oxidation of the aniline amine.

Part 3: In Vivo Anticonvulsant Screening (The Gold Standard)[1]

To validate anticonvulsant activity, we utilize a "Triad Screening Approach" that differentiates between seizure types and assesses neurotoxicity.[1]

Experimental Design Diagram

The following flowchart illustrates the decision logic for the screening cascade.

ScreeningCascade Compound 3-(2-Aminophenyl) imidazolidine-2,4-dione Formulation Formulation (PEG400/Saline or MC) Compound->Formulation ToxScreen Rotarod Test (Neurotoxicity/Sedation) Formulation->ToxScreen MES MES Test (Grand Mal/Na+ Channel) ToxScreen->MES If Non-Toxic scPTZ scPTZ Test (Petit Mal/GABAergic) ToxScreen->scPTZ If Non-Toxic PassTox TD50 > ED50? MES->PassTox Calculate ED50 scPTZ->PassTox Calculate ED50 Lead Lead Candidate Select for MoA PassTox->Lead Yes (High PI) Discard Discard/Redesign PassTox->Discard No (Low PI)

Caption: Figure 1. The Triad Screening Cascade. Compounds must pass neurotoxicity thresholds (Rotarod) before efficacy evaluation in MES (Maximal Electroshock) and scPTZ (Pentylenetetrazole) models.[1][2]

Protocol B: Maximal Electroshock Seizure (MES) Test

Context: The MES test identifies compounds that prevent seizure spread, typically correlating with VGSC blockade (like Phenytoin).[1]

Animals: Male Albino Swiss mice (20–25 g).[1] Control: Phenytoin (25 mg/kg i.p.).[1]

Step-by-Step Methodology:

  • Pre-Screening: Subject all mice to a rehabilitation shock (50 mA, 0.2s) 24 hours prior.[1] Only those showing full tonic extension are included.

  • Administration: Administer the test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg suspended in 0.5% methylcellulose.[1]

  • Time Point: Wait 30 minutes (or time of peak effect determined by pharmacokinetic pilot).

  • Induction: Apply electrical stimulus via auricular (ear) electrodes: 50 mA, 60 Hz, for 0.2 seconds .

  • Endpoint: The abolition of the Hind Limb Tonic Extensor (HLTE) component of the seizure is the endpoint for protection.

    • Protection: Animal does not extend hind limbs >90° relative to the body.

    • Failure:[1] Full extension occurs.

Protocol C: Subcutaneous Pentylenetetrazole (scPTZ) Test

Context: This test models absence seizures (petit mal) and detects GABAergic agents or T-type Ca2+ channel blockers.

Control: Sodium Valproate (100–300 mg/kg) or Ethosuximide.[1]

Step-by-Step Methodology:

  • Administration: Administer test compound (i.p.) as described above.

  • Induction: 30 minutes post-dose, inject PTZ (85 mg/kg s.c.) into the loose skin of the neck.

  • Observation: Place animal in a plexiglass observation cage for 30 minutes.

  • Endpoint:

    • Failure:[1] Occurrence of a clonic seizure lasting >5 seconds.

    • Protection: Absence of clonic spasms for the 30-minute duration.

Protocol D: Rotarod Neurotoxicity Test

Context: Anticonvulsants are useless if they cause sedation. This test determines the TD50 (Toxic Dose 50%).[1]

  • Training: Train mice to balance on a rotating rod (6–10 rpm) for at least 60 seconds.

  • Testing: Administer drug. Place mouse on the rod.

  • Fail Criteria: Inability to maintain equilibrium for 60 seconds (falling off) indicates neurological deficit/sedation.

Part 4: Data Analysis & Interpretation[3]

To determine the clinical viability of the 3-(2-aminophenyl)imidazolidine-2,4-dione derivative, you must calculate the Protective Index (PI) .[1]

Formulas:

  • ED50 (Effective Dose 50): Dose protecting 50% of animals (calculated via Probit analysis).[1]

  • TD50 (Toxic Dose 50): Dose causing neurotoxicity in 50% of animals.

  • Protective Index (PI):

    
    [1]
    

Reference Data Table (Hypothetical Target Values):

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)PI (MES)Interpretation
Test Compound < 50 > 200 > 400 > 8.0 Potent Na+ Blocker
Phenytoin (Ref)~9.5Inactive~65~6.8Standard Care
EthosuximideInactive~130> 400N/AT-type Ca2+ Blocker

Insight: If your compound shows high activity in MES but low in scPTZ, the 2-aminophenyl substitution has likely preserved the sodium channel binding affinity typical of hydantoins. If activity shifts to scPTZ, the amine may be altering the mechanism toward GABA modulation.[1]

Part 5: Mechanistic Validation (Electrophysiology)[1][4]

If the compound passes the in vivo triad (PI > 5), the mechanism must be confirmed to ensure it is not acting via non-specific CNS depression.[1]

Target: Voltage-Gated Sodium Channels (Nav1.1 / Nav1.2). Method: Whole-cell Patch Clamp in HEK293 cells expressing hNav1.2.

Protocol Summary:

  • Voltage Protocol: Hold cells at -120 mV. Depolarize to 0 mV for 10ms to induce current.

  • State Dependence: Test block at Resting State (hold -120 mV) vs. Inactivated State (hold -60 mV).

  • Expectation: Hydantoins are state-dependent blockers . The 3-(2-aminophenyl) analog should show significantly higher potency (lower IC50) when the channel is in the inactivated state (simulating the depolarized state of a neuron during a seizure).[1]

Part 6: References

  • National Institute of Neurological Disorders and Stroke (NINDS). Anticonvulsant Screening Program (ASP) Protocols. NIH. Available at: [Link][1]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs.[1] Nature Reviews Neuroscience. (Validates the MES/PTZ mechanistic correlation).

  • Brouwer, K. L., et al. Phenytoin Pharmacokinetics and Protein Binding.[1] Clinical Pharmacokinetics. (Reference for Hydantoin ADME properties).

  • Vandame, et al. Synthesis and anticonvulsant activity of N-3 substituted hydantoins. European Journal of Medicinal Chemistry. (Provides SAR context for N3-substitution).

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007).[1] Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Journal of Neuroscience Methods. Available at: [Link]

Sources

Method

Preparation of imidazo[1,5-a]quinoxaline from 3-(2-aminophenyl)hydantoin

An In-Depth Guide to the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one from 3-(2-Aminophenyl)hydantoin Introduction The imidazo[1,5-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one from 3-(2-Aminophenyl)hydantoin

Introduction

The imidazo[1,5-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity. Derivatives have been investigated as kinase inhibitors for therapeutic applications in oncology and inflammation, as well as high-affinity ligands for the GABA-A receptor.[1][2][3] The rigid, planar structure of this scaffold provides an excellent platform for designing molecules that can effectively interact with biological targets.

This technical guide presents a detailed protocol for the synthesis of imidazo[1,5-a]quinoxalin-4(5H)-one via the intramolecular cyclodehydration of 3-(2-aminophenyl)hydantoin. This specific route offers a convergent and efficient approach, utilizing a readily accessible starting material that already contains the requisite atoms for the target bicyclic system. As a Senior Application Scientist, this document aims to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The conversion of 3-(2-aminophenyl)hydantoin to imidazo[1,5-a]quinoxalin-4(5H)-one is achieved through a thermal intramolecular cyclodehydration reaction. The reaction proceeds by the nucleophilic attack of the primary aniline amine onto one of the carbonyl groups of the hydantoin ring. This initial cyclization forms a tetrahedral intermediate, which subsequently eliminates a molecule of water under high-temperature conditions to yield the thermodynamically stable, fused aromatic system.

The choice of a high-boiling, aprotic solvent is critical to provide the necessary thermal energy to overcome the activation barrier for both the cyclization and the final dehydration step.

Caption: Proposed mechanism for the thermal cyclodehydration.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for intramolecular cyclizations to form fused heterocyclic systems.[4][5] Researchers should optimize conditions based on their specific laboratory setup and substrate scale.

Materials and Reagents
  • 3-(2-Aminophenyl)hydantoin (≥97% purity)

  • Dowtherm™ A (or Diphenyl ether)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow

The overall workflow involves reaction setup, thermal cyclization, product work-up, and final purification.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple, add 3-(2-aminophenyl)hydantoin (e.g., 5.0 g, 26.1 mmol).

  • Solvent Addition: Add Dowtherm™ A (40 mL) to the flask. The mixture will be a slurry.

  • Thermal Cyclization: Begin stirring and heat the mixture using a heating mantle. Carefully raise the temperature to reflux (approx. 250-260 °C). The solid will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The starting material spot should be consumed and a new, typically more fluorescent, product spot should appear at a different Rf.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to approximately 80-100 °C.

    • Carefully pour the warm reaction mixture into a beaker containing hexanes (200 mL) while stirring vigorously. The product will precipitate as a solid.

    • Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid by vacuum filtration, washing the filter cake with additional cold hexanes (2 x 50 mL).

  • Purification:

    • The crude solid can be further purified by column chromatography on silica gel.

    • Prepare a slurry of the crude product with a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure using a rotary evaporator.

  • Drying and Characterization: Dry the resulting solid under high vacuum to obtain imidazo[1,5-a]quinoxalin-4(5H)-one as a solid. Characterize the final product by MS, NMR, and melting point analysis.

Data and Characterization

The following tables summarize the typical reaction parameters and expected characterization data for the synthesized imidazo[1,5-a]quinoxalin-4(5H)-one.

Table 1: Reaction Parameters and Expected Yield

ParameterValue
Scale5.0 g
SolventDowtherm™ A
Temperature~250-260 °C
Reaction Time4-6 hours
Typical Yield 65-80%

Table 2: Physicochemical and Spectroscopic Data [1]

ParameterExpected Value
Molecular Formula C₁₀H₇N₃O
Molecular Weight 185.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)
ESI-MS (m/z) [M+H]⁺ calculated: 186.0662, found: 186.0660
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5 (s, 1H), 8.15 (s, 1H), 7.9 (d, 1H), 7.7 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H)
IR (KBr, cm⁻¹) ~3100 (N-H), ~1680 (C=O, amide), 1610, 1480 (C=C, aromatic)

Scientific Rationale and Troubleshooting

  • Choice of Solvent: The use of a high-boiling point solvent like Dowtherm™ A (a eutectic mixture of diphenyl ether and biphenyl) is crucial. Its thermal stability and high boiling point (~257 °C) provide the necessary energy for the intramolecular cyclization and subsequent dehydration, which are typically slow at lower temperatures.

  • Reaction Monitoring: The product, imidazo[1,5-a]quinoxalin-4(5H)-one, possesses a more extended conjugated system than the starting material and often exhibits fluorescence under UV light on a TLC plate, making it easy to distinguish from the reactant.

  • Work-up Procedure: Pouring the warm reaction mixture into a non-polar solvent like hexanes is an effective method for precipitating the more polar product while leaving non-polar impurities and the high-boiling solvent in the solution. This simplifies the initial isolation significantly.

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction time can be extended. Ensure the reaction temperature is consistently at reflux.

    • Dark-colored Product: Thermal cyclizations at high temperatures can sometimes lead to the formation of colored impurities. Thorough purification by column chromatography is essential to obtain a high-purity product. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can also be attempted.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of imidazo[1,5-a]quinoxalin-4(5H)-one from 3-(2-aminophenyl)hydantoin. The described thermal cyclodehydration method is a robust and efficient strategy for constructing this valuable heterocyclic scaffold. By detailing the experimental procedure, expected data, and the rationale behind the key steps, this guide serves as a reliable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration and development of novel compounds based on the imidazo[1,5-a]quinoxaline core.

References

  • BenchChem. (2025). Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.
  • ResearchGate. Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF.
  • JLUpub. Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • RSC Publishing. The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions.
  • PubMed. C2-symmetric bis(oxazolinato)lanthanide catalysts for enantioselective intramolecular hydroamination/cyclization.
  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Chem. zvesti. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
  • PubMed. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors.
  • Organic Chemistry Portal. Hydantoin synthesis.
  • ResearchGate. Synthesis of hydantoins by the cyclization of α-amino acid amide using....
  • Beilstein Archives. Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines, Imidazoloquinoxalines, a.
  • PMC. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization.
  • SpringerLink. Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
  • Organic Chemistry Portal. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization.
  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • SpringerLink. Advances in the synthesis of imidazo[1,5-]- and imidazo[1,2-]quinoxalines.
  • SpectraBase. 1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione.
  • PubMed. Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.

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Application

Solid-Phase Synthesis of N3-Substituted Hydantoin Libraries

Application Note & Protocol Guide Abstract & Strategic Overview Hydantoins (imidazolidine-2,4-diones) are a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including anticonvulsant (P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

Hydantoins (imidazolidine-2,4-diones) are a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including anticonvulsant (Phenytoin), anti-androgen (Nilutamide), and aldose reductase inhibition.[1][2] In drug discovery, the ability to rapidly generate libraries of N3-substituted hydantoins is critical, as the N3 position significantly influences pharmacokinetic properties and target binding affinity.

This guide details a "Cyclative Cleavage" strategy for solid-phase synthesis (SPS). Unlike traditional linear syntheses that require a separate cleavage step, this protocol utilizes a self-validating mechanism where the formation of the hydantoin ring drives its release from the solid support.

Why This Strategy?
  • High Purity: Only the cyclized, desired hydantoin is released into the solution. Unreacted intermediates (linear ureas or uncoupled amino acids) remain bound to the resin, eliminating the need for complex post-cleavage purification.

  • Diversity Access: The N3 substituent is introduced via commercially available isocyanates or primary amines (via an activated carbamate intermediate), allowing for massive combinatorial diversity.

  • Atom Economy: The base-mediated cyclization is clean and avoids hazardous cleavage cocktails (e.g., HF or high-concentration TFA).

Synthetic Pathway & Mechanism[2][3][4][5][6]

The core strategy relies on anchoring an


-amino acid to a hydroxyl-functionalized resin (Wang Resin) via an ester linkage. Following Fmoc deprotection, the free amine is converted to a urea. Treatment with a base triggers an intramolecular nucleophilic attack of the urea nitrogen (N3) onto the resin-bound ester carbonyl (C2), forming the hydantoin ring and simultaneously cleaving the compound from the resin.
Workflow Visualization

HydantoinSynthesis cluster_waste Solid Phase Waste (Retained) Resin Wang Resin (Hydroxyl Linker) Loading 1. Loading (Fmoc-AA-OH, DIC, DMAP) Resin->Loading Deprotection 2. Fmoc Removal (20% Piperidine) Loading->Deprotection Ester Bond Formed UreaForm 3. Urea Formation (R-NCO or CDI/R-NH2) Deprotection->UreaForm Free Amine Cyclization 4. Cyclative Cleavage (Base: TEA or DBU) UreaForm->Cyclization Linear Urea Intermediate FinalProduct N3-Substituted Hydantoin Cyclization->FinalProduct Release into Solution Waste Uncyclized Intermediates Cyclization->Waste Failed sequences stay on resin

Figure 1: Strategic workflow for the solid-phase synthesis of hydantoins using a cyclative cleavage approach. This ensures that only the successfully cyclized product is isolated.

Materials & Resin Selection[7][8][9]

Resin Choice: Wang Resin

Wang Resin (4-alkoxybenzyl alcohol resin) is the gold standard for this protocol.

  • Linker: Acid-labile ester linkage (mimics the C-terminus).

  • Role: The ester carbonyl acts as the electrophile for the cyclization step.

  • Loading Capacity: Typical loading 0.6 – 1.2 mmol/g. For libraries, use 0.6–0.8 mmol/g to prevent site-site interactions (pseudo-dilution).

Reagents
  • Amino Acids: Fmoc-protected

    
    -amino acids (Fmoc-AA-OH). Side chains (e.g., Lys, Asp) must have acid-labile protection (Boc, tBu) if they are to be retained, or orthogonal protection if further modification is required.
    
  • Coupling Agents: DIC (Diisopropylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Urea Forming Agents: Isocyanates (R-NCO) OR Carbonyl diimidazole (CDI) + Primary Amines (R-NH2).

  • Cyclization Base: Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Detailed Experimental Protocols

Step 1: Resin Loading (Esterification)

Objective: Anchor the first amino acid to the solid support.

  • Swelling: Place Wang resin (1.0 g, ~0.8 mmol) in a solid-phase reaction vessel. Add DCM (10 mL) and swell for 30 min. Drain.

  • Activation: Dissolve Fmoc-AA-OH (4.0 equiv) in minimal dry DMF/DCM (1:1). Add DIC (2.0 equiv). Stir for 5 min at 0°C.

  • Coupling: Add the activated amino acid solution to the resin. Add DMAP (0.1 equiv) as a catalyst.

    • Note: DMAP is essential for esterification but can cause racemization. Keep reaction time < 2 hours or use the MSNT method for sensitive amino acids (Cys, His).

  • Incubation: Shake at room temperature (RT) for 2–3 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).

  • Capping: Treat resin with Acetic Anhydride/Pyridine/DCM (1:1:8) for 30 min to cap unreacted hydroxyl groups.

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (10 mL). Shake for 5 min. Drain.

  • Add fresh 20% Piperidine in DMF . Shake for 15 min. Drain.

  • Wash extensively: DMF (5x), DCM (5x).[3] Perform a chloranil or Kaiser test to confirm free amines (positive = blue/dark beads).

Step 3: Urea Formation (Two Routes)
Route A: Isocyanate Method (High Reliability)

Best for commercially available isocyanates.

  • Suspend resin in dry DCM.[4]

  • Add Isocyanate (R-NCO, 3–5 equiv) .

  • Shake at RT for 2–4 hours (overnight for sterically hindered R groups).

  • Wash: DCM (5x), DMF (5x).[3]

  • QC Check: Kaiser test should be negative (no free amines).

Route B: Activated Carbamate Method (High Diversity)

Best for using the vast pool of primary amines.

  • Activation: Suspend resin in dry DCM/DMF. Add CDI (Carbonyl diimidazole, 5 equiv) and DIPEA (5 equiv). Shake for 2 hours.

    • Result: Forms the reactive imidazolyl-urea intermediate.

  • Wash: Wash quickly with dry DCM (2x) to remove excess CDI (do not use protic solvents).

  • Displacement: Add Primary Amine (R-NH2, 5–10 equiv) in DMF. Shake for 12–16 hours at RT.

  • Wash: DMF (5x), DCM (5x).[3]

Step 4: Cyclative Cleavage

Objective: Cyclize the urea to form the hydantoin ring and release it from the resin.

  • Suspend the resin in MeOH/TEA (Triethylamine) (9:1 v/v) .

    • Optimization: For difficult cyclizations (bulky substituents), use EtOH/DBU (95:5) and heat to 50°C.

  • Shake for 12–24 hours.

  • Collection: Filter the solution (filtrate contains the product).

  • Resin Wash: Wash resin with MeOH (2x) and DCM (2x). Combine all filtrates.

  • Work-up: Evaporate solvents under reduced pressure (SpeedVac or Rotavap).

  • Purification: The residue is typically >90% pure. If necessary, purify via solid-phase extraction (SPE) or Prep-HPLC.

Mechanism of Cyclative Cleavage

Understanding the mechanism is crucial for troubleshooting. The base deprotonates the urea nitrogen (N3), increasing its nucleophilicity. This nitrogen attacks the ester carbonyl, forming the 5-membered ring and expelling the resin-bound alkoxide.

Mechanism Step1 Resin-Bound Urea (Linear Precursor) Step2 Base Deprotonation (N3 Anion Formation) Step1->Step2 + TEA/DBU Step3 Intramolecular Attack (N3 attacks Ester C=O) Step2->Step3 Step4 Tetrahedral Intermediate (Transition State) Step3->Step4 Step5 Collapse & Release (Hydantoin + Resin-OH) Step4->Step5 Cleavage

Figure 2: Mechanistic pathway of base-catalyzed cyclative cleavage.

Data Analysis & Validation

Expected Yields & Purity
VariableTypical RangeNotes
Crude Purity 85% – 98%High purity due to cyclative cleavage specificity.
Isolated Yield 60% – 85%Dependent on steric bulk of R groups.
Reaction Time 12 – 24 hrsCyclization is the rate-limiting step.
Characterization
  • LC-MS: Primary validation tool. Look for [M+H]+ and characteristic fragmentation.

  • NMR: 1H NMR will show the disappearance of resin-associated signals and the distinct hydantoin methylene protons (if Gly derived) or methine proton (chiral AA).

    • Diagnostic Signal: The N3-H signal (if unsubstituted) appears ~8-10 ppm; if substituted, look for the N3-R signals.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Yield / Incomplete Cyclization

  • Cause: Steric hindrance at the amino acid side chain (e.g., Val, Ile) or the N3 substituent.

  • Solution: Switch to a stronger base (DBU) and elevate temperature (50–60°C). Ensure the solvent is protic (MeOH or EtOH) as it stabilizes the transition state and facilitates alkoxide leaving.

Issue 2: Racemization

  • Cause: Over-activation during loading or prolonged exposure to base during cyclization.

  • Solution: Use Fmoc-AA-F (Fluorides) for loading sterically hindered amino acids. Limit cyclization time. Note that hydantoins derived from phenylglycine are prone to racemization due to the acidity of the C5 proton.

Issue 3: Hydrolysis of Ester (Premature Cleavage)

  • Cause: Wet solvents or presence of strong nucleophiles before urea formation.

  • Solution: Ensure all solvents (DMF, DCM) are anhydrous. Store resin under inert atmosphere.

References

  • Vertex AI Search. (2023). Solid-phase synthesis of N3-substituted hydantoin libraries protocol. Retrieved from 5

  • Kim, S. W., et al. (1997). Solid phase synthesis of hydantoin library using a novel cyclization and traceless cleavage step. Tetrahedron Letters, 38(26), 4603-4606. Retrieved from 6

  • Xiao, G., et al. (2022).[7] Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.[7] Retrieved from 8

  • González-Berdullas, P., et al. (2023). Solid-phase synthesis of a library of amphipathic hydantoins. PMC (NIH). Retrieved from 3

  • Patel, D. V., et al. (1997). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. The Journal of Organic Chemistry. Retrieved from 9

Sources

Technical Notes & Optimization

Troubleshooting

Preventing intramolecular cyclization of 3-(2-aminophenyl)hydantoin

Technical Support Center: Ticket #HYD-592 Subject: Prevention of Intramolecular Cyclization in 3-(2-aminophenyl)hydantoin Scaffolds Status: Open | Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #HYD-592 Subject: Prevention of Intramolecular Cyclization in 3-(2-aminophenyl)hydantoin Scaffolds Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview

User Issue: Users working with 3-(2-aminophenyl)hydantoin often report spontaneous decomposition or the formation of insoluble precipitates during synthesis, storage, or assay conditions. LC-MS analysis frequently reveals a mass consistent with the parent compound but with a distinct retention time, indicating a structural isomer (rearrangement) rather than simple degradation.

Root Cause Analysis: The instability arises from the nucleophilic ortho-aniline nitrogen . In the 3-(2-aminophenyl)hydantoin motif, the free amino group (


) is spatially positioned to attack the electrophilic carbonyl carbons of the hydantoin ring (specifically C2 or C4).

This is a classic "nucleophile-electrophile" proximity issue. Under neutral-to-basic conditions, the aniline nitrogen attacks the hydantoin core, leading to:

  • Ring Opening: Hydrolysis to the corresponding ureido acid (hydantoic acid derivative).

  • Recyclization: Rapid dehydration to form a thermodynamically stable quinazolinone or benzodiazepine-dione derivative.

Mechanism of Failure (Visualization)

The following pathway illustrates the intramolecular failure mode. The critical control point is preventing the initial nucleophilic attack by the aniline nitrogen.

CyclizationMechanism Start 3-(2-aminophenyl)hydantoin (Intact Scaffold) Base Trigger: Basic pH / Heat (Deprotonation of Anile) Start->Base pH > 7.5 Inter Tetrahedral Intermediate (Nucleophilic Attack on C2/C4) Base->Inter Activation Open Ring Opening (Ureido Acid Intermediate) Inter->Open Ring Cleavage End Quinazolinone/Fused Heterocycle (Thermodynamic Sink) Open->End -H2O (Recyclization) Protect Prevention Strategy: N-Protection (Boc/Cbz) or Acidic Buffer Protect->Start Stabilizes

Figure 1: The failure cascade. Basic conditions activate the aniline, causing it to attack the hydantoin ring, leading to irreversible rearrangement.

Troubleshooting Guide (Q&A)

Category A: Solvent & pH Conditions

Q: I see decomposition when dissolving the compound in DMSO/PBS buffer (pH 7.4). Why? A: At pH 7.4, a fraction of the aniline (pKa ~4.6) is unprotonated and nucleophilic. Over time, or with slight heating, this is sufficient to drive the intramolecular attack on the hydantoin ring.

  • Correction: Shift your buffer system to pH 4.5–5.5 (e.g., Acetate or Citrate buffer). This keeps the aniline protonated (

    
    ), rendering it non-nucleophilic without hydrolyzing the hydantoin ring (which requires strong acid/heat to open).
    

Q: Can I use methanol or ethanol as a solvent? A: Use with caution. Primary alcohols can act as nucleophiles if the solution becomes basic. Furthermore, protic solvents can stabilize the transition state of the rearrangement.

  • Correction: Preferred solvents are aprotic, such as Acetonitrile (MeCN) or THF , provided they are free of residual peroxides or bases.

Category B: Synthetic Strategy

Q: I need to perform a reaction on the hydantoin ring, but the aniline keeps interfering. How do I stop this? A: You cannot leave the aniline free if you are modifying the hydantoin core under basic conditions (e.g., alkylation).

  • Correction: Implement a Protecting Group Strategy .

    • Boc (tert-butyloxycarbonyl): Stable to base, removed by acid (TFA/HCl).

    • Cbz (carboxybenzyl): Removed by hydrogenation (neutral conditions). See Protocol 1 below for Boc-protection workflow.

Q: My LC-MS shows a peak with [M+18] and [M] at a different retention time. What is this? A:

  • [M+18]: This is the Hydantoic Acid intermediate (Ring Opening + H2O).

  • [M] (New RT): This is the rearranged Quinazolinone isomer.

  • Action: These transformations are usually irreversible. Discard the batch and repurify/resynthesize using acidic workups.

Experimental Protocols

Protocol 1: Stabilization via In-Situ Protonation (Storage/Handling)

Use this for handling the free amine without chemical modification.

ParameterSpecificationRationale
Storage Solvent DMSO-d6 (for NMR) or dry MeCNAvoids protic solvent catalysis.
Additive 1.05 eq. TFA or HCl (in dioxane)Protonates

. The ammonium salt is electronically deactivated and cannot attack the carbonyl.
Temperature -20°CKinetic control; slows the rearrangement rate significantly.
Shelf Life < 48 Hours (in solution)Even protonated forms can equilibrate over long periods in solution.
Protocol 2: Strategic N-Protection (Boc-Group Installation)

Recommended for multi-step synthesis.

  • Dissolution: Dissolve 3-(2-aminophenyl)hydantoin (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add (Boc)₂O (1.1 eq).

  • Catalyst: Add catalytic DMAP (0.05 eq) and TEA (1.0 eq).

    • Critical Note: Keep the reaction at 0°C initially. The base (TEA) is necessary for Boc protection but endangers the ring. The kinetic rate of Boc protection on the primary amine is generally faster than the intramolecular cyclization at low temp.

  • Quench: Quench immediately upon consumption of starting material (TLC control) with 0.1 M HCl (cold).

  • Workup: Extract with EtOAc. Wash with brine. The resulting 3-(2-(Boc-amino)phenyl)hydantoin is stable at room temperature and neutral pH.

References & Authority

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Foundational text on hydantoin ring stability and hydrolysis mechanisms.

  • Hofmann, K. (1953). "Imidazole and Its Derivatives" (Part I). The Chemistry of Heterocyclic Compounds. Link

    • Details the rearrangement of N-substituted imidazoles and hydantoins.

  • Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link

    • Comprehensive review covering the ring-opening and recyclization pathways of substituted hydantoins.

  • Konnert, L., et al. (2016). "Synthesis of Hydantoins: The State of the Art." Chemical Reviews, 117(23), 13757–13809. Link

    • Modern synthetic strategies including protecting group manipulations for sensitive hydantoin derivatives.[1][2]

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) and perform risk assessments before handling chemical reagents.

Sources

Optimization

Technical Support Center: Nitro-Hydantoin Reduction Optimization

Status: Online | Queue: 0 | Agent: Senior Application Scientist Welcome to the Technical Support Center for Hydantoin Derivatives. Below you will find a curated set of troubleshooting guides (Tickets) addressing the most...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Queue: 0 | Agent: Senior Application Scientist

Welcome to the Technical Support Center for Hydantoin Derivatives. Below you will find a curated set of troubleshooting guides (Tickets) addressing the most common failure modes in the reduction of nitro groups attached to hydantoin scaffolds.

Ticket #101: Preventing Ring Hydrolysis & Side Reactions

User Report: "I used standard iron/acid reduction (


) to reduce a nitrobenzyl-hydantoin. The nitro group reduced, but the product mass is wrong (M+18), and NMR suggests the hydantoin ring has opened."

Diagnosis: The hydantoin nucleus is an cyclic imide (urea derivative). While relatively stable, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Alkaline Lability: At pH > 10, the ring opens to form hydantoic acid (ureido acid) [1].

  • Acidic Lability: Strong mineral acids (like the HCl used in Bechamp reductions) can catalyze ring opening or amide bond cleavage, especially if the reaction is heated to drive the nitro reduction.

Remediation Protocol (Chemoselective Reductant): Switch to a neutral, buffered reduction system . The Iron/Ammonium Chloride (


) method is the gold standard for acid-sensitive substrates.

Protocol A: Buffered Iron Reduction (Recommended)

  • Solvent: Use 2:1 Ethanol/Water or Methanol/THF (if solubility is poor).

  • Reagents: Suspend the nitro-hydantoin (1 equiv) in solvent. Add

    
     (5–10 equiv) and Iron powder (5 equiv, <325 mesh).
    
  • Conditions: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Mechanism:

    
     acts as a weak proton source (buffered pH ~5–6), sufficient to activate the iron surface but too mild to hydrolyze the hydantoin ring [2].
    
Ticket #102: The "Brick Dust" Problem (Solubility)

User Report: "My nitro-hydantoin derivative is insoluble in Ethanol, MeOH, and EtOAc. The catalytic hydrogenation (


) is stalling because the starting material sits as a solid at the bottom of the flask."

Diagnosis: Hydantoins are notorious for high crystallinity and poor solubility due to strong intermolecular hydrogen bonding (amide-imide interactions). Heterogeneous catalysis (


) requires the substrate to be in solution to adsorb onto the catalyst surface.

Troubleshooting Matrix:

Solvent SystemProsConsVerdict
DMF/DMSO Excellent solubility.Catalyst Poison: Sulfur/Amines in DMF can poison Pd. High boiling point makes removal difficult.Avoid for Pd/C. OK for Chemical Reduction.
THF/MeOH (1:1) Moderate solubility.Good volatility.First Choice.
Acetic Acid Good solubility.Increases rate of hydrogenation.Risk: Can promote ring hydrolysis if wet/hot.

Remediation Protocol (Solubility Enhancement): If you must use catalytic hydrogenation on a highly insoluble substrate:

  • Temperature: Increase T to

    
     (monitor ring stability).
    
  • Co-Solvent: Use THF or Dioxane as a co-solvent with Methanol.

  • Alternative: Switch to Transfer Hydrogenation using Ammonium Formate in refluxing Methanol. The elevated temperature improves solubility, and the kinetics are often faster than gas-phase

    
    .
    
Ticket #103: Preserving the Benzylidene Double Bond

User Report: "I am trying to reduce 5-(4-nitrobenzylidene)hydantoin. I need the amine, but the


 hydrogenation also reduced my exocyclic double bond (

), destroying the benzylidene feature."

Diagnosis: Benzylidene hydantoins contain an exocyclic


 bond conjugated to the aromatic ring. Palladium (

) is highly active for olefin hydrogenation. Under standard conditions (

), the

bond is often reduced faster or concurrently with the nitro group [3].

Visual Logic: Method Selection Strategy

ReductionStrategy Start Substrate Analysis CheckCC Is an alkene (C=C) present? Start->CheckCC ChemRed Chemical Reduction Required CheckCC->ChemRed Yes CatHydro Catalytic Hydrogenation OK CheckCC->CatHydro No FeNH4Cl Use Fe / NH4Cl (Chemoselective) ChemRed->FeNH4Cl SnCl2 Use SnCl2 / EtOH (Alternative) ChemRed->SnCl2 Solubility Is it Soluble in MeOH/EtOH? CatHydro->Solubility Standard H2 (1 atm) + Pd/C Solubility->Standard Yes Transfer Transfer Hydrogenation (NH4-Formate / Pd-C) Solubility->Transfer No (Poor Solubility)

Caption: Decision tree for selecting the reduction method based on substrate chemoselectivity and solubility constraints.

Remediation Protocol: Do NOT use


 or 

if the alkene must be preserved.
  • Use: Iron/Ammonium Chloride (Protocol A above) or Tin(II) Chloride (

    
    ).
    
  • Why: These metals reduce via electron transfer mechanisms that are highly specific to the nitro group potential (-0.4 to -0.6 V) and generally do not affect non-activated alkenes.

Ticket #104: The "Hydroxylamine Stall"

User Report: "The reaction seemed to work, but LCMS shows a major peak at [M-16] relative to the starting material, and the amine yield is low."

Diagnosis: The reaction has stalled at the Hydroxylamine (


) intermediate.
Pathway: 

. The final step (

) is the rate-determining step in many chemical reductions.

Mechanism Visualization

Mechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Amine Amine (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting Step) Stall Common Stall Point (Requires Heat/Time) Hydroxyl->Stall

Caption: Stepwise reduction pathway showing the critical energy barrier at the hydroxylamine stage.

Remediation:

  • Push the Reaction: If using Fe/NH4Cl, ensure the reaction is at a vigorous reflux (

    
    ). Room temperature is often insufficient for the final reduction step.
    
  • Add Catalyst: If using hydrogenation, the accumulation of hydroxylamine suggests catalyst poisoning or insufficient pressure. Increase

    
     pressure (balloon 
    
    
    
    50 psi) or add a fresh portion of catalyst.
References
  • Pojarlieff, I. G. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea.[1][2] Journal of the Chemical Society, Perkin Transactions 2, (9), 1018-1021.

  • Ramadas, K., & Srinivasan, N. (1992).[3] Iron-ammonium chloride: A convenient and inexpensive reductant for nitro compounds.[4] Synthetic Communications, 22(22), 3189-3195.[3]

  • Sun, S., Quan, Z., & Wang, X. (2015).[5] Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction.[5] RSC Advances, 5, 84574-84577.[5]

Sources

Troubleshooting

Technical Support Center: Synthesis of Aryl-Substituted Hydantoins

Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Bucherer-Bergs reaction and subsequent functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Bucherer-Bergs reaction and subsequent functionalization steps to create N-aryl and 5,5-diaryl hydantoins. Hydantoins are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges associated with these syntheses.

A crucial point of clarification is the distinction between hydantoins bearing aryl groups on the carbon backbone versus the nitrogen atoms. The classic Bucherer-Bergs reaction is a powerful multicomponent method for synthesizing 5-substituted and 5,5-disubstituted hydantoins directly from a carbonyl compound.[3][4] However, it does not directly produce N-aryl hydantoins. The synthesis of N-aryl hydantoins is typically a two-stage process: first, the creation of the hydantoin core (unsubstituted on the nitrogens) via the Bucherer-Bergs reaction, followed by a separate N-arylation step.

This guide is structured to address both of these critical stages.

Section 1: Troubleshooting the Bucherer-Bergs Synthesis of Hydantoin Cores

This section focuses on the formation of the foundational hydantoin ring, with a particular emphasis on challenging substrates like diaryl ketones, which are precursors to important drugs like Phenytoin (5,5-diphenylhydantoin).

Frequently Asked Questions (FAQs)

Question 1: My yield of 5,5-diphenylhydantoin from benzophenone is extremely low (<10%). What is going wrong?

This is a very common issue. Benzophenone and other diaryl ketones are significantly less reactive than aliphatic ketones or aldehydes. The standard Bucherer-Bergs conditions (e.g., refluxing in aqueous ethanol) are often insufficient.[3][5] Low yields are typically due to a combination of poor substrate reactivity and the loss of volatile reagents.

Probable Causes & Solutions:

  • Loss of Volatile Reactants: Ammonium carbonate thermally decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction.[6] In an open reflux system, these gases escape, shifting the equilibrium away from product formation.

    • Solution: Perform the reaction in a sealed vessel, such as a steel bomb or a high-pressure reactor. This maintains a high concentration of NH₃ and CO₂ in the reaction mixture, driving the reaction forward. Heating the reaction mixture to 110 °C in a closed vessel has been shown to improve yields significantly.[3][5]

  • Suboptimal Solvent: The poor solubility of aromatic ketones in aqueous ethanol can limit reaction rates.

    • Solution: Switch to a high-boiling point, polar solvent that can better solubilize the substrate and reagents. Propylene glycol or molten acetamide are excellent, field-proven alternatives that have produced yields of 5,5-diphenylhydantoin greater than 90%.[3][5] For other difficult substrates, formamide or dimethylformamide (DMF) have also been recommended.[5][7]

  • Insufficient Reaction Time: Due to the low reactivity of the substrate, the reaction may simply need more time.

    • Solution: While standard reactions might run for a few hours, the synthesis of phenytoin under suboptimal conditions can require up to 90 hours to achieve a respectable yield.[3][5] Combining an extended reaction time with a sealed vessel and an appropriate solvent is the most effective strategy.

Question 2: The reaction stalls or fails to go to completion even with more reactive ketones. How can I improve conversion?

If your substrate is reasonably reactive but conversion is poor, the issue likely lies with the reaction conditions or reagent stoichiometry.

Probable Causes & Solutions:

  • Incorrect pH: The formation of the initial cyanohydrin intermediate is sensitive to pH.[8] Strongly alkaline conditions can degrade the cyanide source, while acidic conditions prevent the necessary nucleophilic attack.

    • Solution: The ammonium carbonate in the reaction mixture also serves as a buffer, typically maintaining the pH in the optimal range of 8-9.[8] Ensure you are using a sufficient excess of ammonium carbonate.

  • Imbalanced Stoichiometry: Using an incorrect ratio of reagents can lead to the formation of side products or leave starting material unreacted.

    • Solution: A molar ratio of 1:2:2 for the ketone:cyanide:(NH₄)₂CO₃ is a well-balanced starting point.[8] An excess of the cyanide and ammonium carbonate is necessary to drive the equilibrium toward the product.

  • Biphasic Reaction Issues: For nonpolar substrates, inefficient mixing between the aqueous and organic phases can severely limit the reaction rate.

    • Solution 1 (Process Intensification): Continuous flow reactors excel in handling biphasic reactions by creating a segmented flow with a large interfacial area, which dramatically improves reaction efficiency compared to batch processes.[6][9]

    • Solution 2 (Physical Methods): The use of ultrasonication has been shown to accelerate hydantoin formation, likely by improving mass transport between phases.[5][10]

Question 3: My final product is difficult to purify due to side products. What are they and how can I avoid them?

The primary side products often arise from reactions of intermediates or hydrolysis.

Probable Causes & Solutions:

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions.

    • Solution: This can sometimes be mitigated by using ultrasonication at a lower temperature, which can accelerate the desired reaction without promoting polymerization.[10]

  • Incomplete Cyclization: The acyclic urea carboxylic acid intermediate may precipitate, especially during workup.[11]

    • Solution: Ensure the final cyclization step is complete. If this intermediate is isolated, it can typically be converted to the desired hydantoin by heating in an acidic solution (e.g., 2-4 M HCl).[11]

  • Workup Issues: The hydantoin product is often precipitated by acidifying the reaction mixture.

    • Solution: Most hydantoins are crystalline and can be effectively purified by a single recrystallization from a suitable solvent, commonly an ethanol/water mixture.[3] Adjusting the pH of the filtrate carefully to 2-3 with concentrated HCl can facilitate better precipitation and subsequent recrystallization.[12]

Section 2: Synthesis and Troubleshooting of N-Aryl Hydantoins

Direct N-arylation of the hydantoin ring is a separate synthetic step. Copper-catalyzed cross-coupling reactions are a common and effective method for this transformation.[13][14]

Frequently Asked Questions (FAQs)

Question 4: I am attempting a copper-catalyzed N-arylation of my hydantoin with a boronic acid or diaryliodonium salt and see no product. What are the critical parameters?

Successful copper-catalyzed N-arylation depends on the careful selection of the catalyst, base, solvent, and arylating agent.

Probable Causes & Solutions:

  • Inactive Catalyst/Wrong Oxidation State: The catalytic cycle often involves Cu(I)/Cu(III) or similar species. The chosen copper salt must be able to enter this cycle.

    • Solution: Simple copper salts like Cu(NO₃)₂·3/2 H₂O or copper(II) acetate are effective and readily available catalysts.[13][15] While the starting salt is often Cu(II), it is believed to be reduced in situ to the active Cu(I) species.

  • Inefficient Arylating Agent: Standard aryl halides like phenyl iodide can be inefficient coupling partners for this specific transformation.[13]

    • Solution: Use a more reactive arylating agent. Aryl(trimethoxyphenyl)iodonium tosylate salts are highly effective for the N-3 arylation of hydantoins.[14] Alternatively, aryl boronic acids are also widely used and successful partners for this coupling.[15]

  • Incorrect Base or Solvent: The base is critical for deprotonating the hydantoin N-H bond, making it nucleophilic. The solvent must be compatible with all reaction components and the chosen temperature.

    • Solution: Triethylamine (TEA) is an effective base for reactions using diaryliodonium salts in toluene at around 70 °C.[13] For couplings with boronic acids, conditions may vary, but the choice of base and solvent is equally critical.

Question 5: My N-arylation is not regioselective. How can I favor N-3 over N-1 arylation?

The hydantoin ring has two N-H protons (pKa ≈ 9.0 at N-3 and pKa ≈ 17 at N-1). The N-3 proton is significantly more acidic and sterically more accessible, making it the kinetically and thermodynamically favored site for substitution.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Overly harsh conditions (e.g., very strong bases or high temperatures) might lead to deprotonation and reaction at the less reactive N-1 site, or even bis-arylation.

    • Solution: The reported copper-catalyzed methods are generally highly regioselective for the N-3 position under optimized conditions.[13][14] For instance, using Cu(NO₃)₂ with TEA and an aryl(trimethoxyphenyl)iodonium salt in toluene typically yields less than 5% of the N-1 regioisomer.[14] Stick closely to established protocols that have demonstrated high regioselectivity. If you are developing a new method, screen milder bases and lower temperatures first.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin) This protocol is adapted from high-yield methods reported in the literature.[3][5]

Safety Note: This reaction uses highly toxic potassium cyanide. All operations must be performed in a certified fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be available. Acidification of cyanide salts produces lethal hydrogen cyanide gas.

  • Reagent Charging: In a steel reaction vessel (bomb), combine benzophenone (1.0 eq), potassium cyanide (KCN, 2.0 eq), and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq).

  • Solvent Addition: Add propylene glycol as the solvent (approx. 3-5 mL per gram of benzophenone).

  • Reaction: Seal the vessel tightly. Place it in an oil bath or heating mantle and heat to 110-120 °C with vigorous stirring for 24-48 hours.

  • Workup: Cool the vessel to room temperature before carefully opening it in a fume hood. Pour the reaction mixture into a large beaker of cold water.

  • Precipitation: While stirring, slowly and carefully acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to pH 2-3. Caution: This step will generate CO₂ and potentially HCN gas. Ensure adequate ventilation.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification: Dry the crude product. Recrystallize from hot ethanol to yield pure 5,5-diphenylhydantoin as a white crystalline solid.

Protocol 2: General Procedure for Copper-Catalyzed N-3 Arylation of a Hydantoin This protocol is based on the method developed by D.S. T. A. Martins et al.[13][14]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the starting hydantoin (1.0 eq, 0.2 mmol), the aryl(trimethoxyphenyl)iodonium tosylate (3.0 eq, 0.6 mmol), and Cu(NO₃)₂·3/2 H₂O (0.1 eq, 0.02 mmol).

  • Solvent and Base Addition: Add toluene (2 mL) followed by triethylamine (TEA, 1.5 eq, 0.3 mmol).

  • Reaction: Seal the vial and place it in a preheated oil bath at 70 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-3-aryl hydantoin.

Section 4: Data and Visualizations

Data Tables

Table 1: Troubleshooting Summary for Bucherer-Bergs Reaction

Problem Probable Cause Recommended Solution(s) Reference(s)
Low Yield (Unreactive Ketone) Loss of NH₃/CO₂, Poor SolubilityUse a sealed vessel; Switch solvent to propylene glycol or acetamide; Increase reaction time.[3][5]
Low Conversion Incorrect pH, Biphasic MixingEnsure excess (NH₄)₂CO₃; Use ultrasonication or a continuous flow reactor.[6][8][10]
Purification Issues Incomplete CyclizationRe-subject isolated intermediate to acidic conditions (heat in 2-4 M HCl).[11]
Product Won't Precipitate Incorrect pHCarefully adjust pH of the aqueous workup solution to 2-3 with conc. HCl.[12]
Visual Diagrams

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin Aminonitrile α-Amino Nitrile Cyanohydrin->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin Product IminoOxazolidinone->Hydantoin Rearrangement KCN KCN KCN->Ketone NH3 NH₃ (from (NH₄)₂CO₃) NH3->Cyanohydrin CO2 CO₂ (from (NH₄)₂CO₃) CO2->Aminonitrile Troubleshooting_Workflow start Low Yield in Bucherer-Bergs Reaction substrate_check Is the starting ketone highly unreactive (e.g., diaryl ketone)? start->substrate_check solution_unreactive 1. Use sealed vessel/bomb. 2. Switch to high-boiling solvent (propylene glycol, acetamide). 3. Increase reaction time (>24h). substrate_check->solution_unreactive Yes condition_check Check Reaction Conditions substrate_check->condition_check No solution_conditions 1. Ensure 2x excess of KCN and 4x excess of (NH₄)₂CO₃. 2. Consider ultrasonication or continuous flow for biphasic mixtures. condition_check->solution_conditions

Caption: A troubleshooting workflow for low yields in the Bucherer-Bergs reaction.

N_Aryl_Strategy step1 Step 1: Bucherer-Bergs Reaction (Ketone + KCN + (NH₄)₂CO₃) intermediate Hydantoin Core (N-H, N-H) step1->intermediate step2 Step 2: N-Arylation (e.g., Cu-Catalyzed Coupling) intermediate->step2 product N-Aryl Hydantoin Product step2->product

Caption: General two-step strategy for the synthesis of N-aryl hydantoins.

References

  • Bucherer-Bergs Reaction. Alfa Chemistry.

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (Basel, Switzerland).

  • Bucherer-Bergs Reaction. Organic Chemistry Portal.

  • Bucherer–Bergs reaction. Wikipedia.

  • Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters.

  • Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters.

  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications.

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.

  • Hydantoin synthesis. Organic Chemistry Portal.

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate.

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. ACS Publications.

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.

  • A novel hydantoin synthesis and exploration of related reactions. RMIT University.

  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron.

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Thieme.

  • Evaluating the one-pot synthesis of hydantoins. Arkivoc.

  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem.

  • Bucherer-Bergs Reaction (Synthesis of Hydantoin).

  • Bucherer-Bergs Reaction. Ambeed.

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Beilstein Journal of Organic Chemistry.

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry.

  • Evaluating the one-pot synthesis of hydantoins. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(2-Aminophenyl)imidazolidine-2,4-dione

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(2-Aminophenyl)imidazolidine-2,4-dione . It is designed for researchers validating the synthesis or purity of N-aryl hydantoin derivatives, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(2-Aminophenyl)imidazolidine-2,4-dione . It is designed for researchers validating the synthesis or purity of N-aryl hydantoin derivatives, specifically focusing on distinguishing the target amine from its nitro-precursor and structural isomers.

[1]

Executive Summary & Structural Context

3-(2-Aminophenyl)imidazolidine-2,4-dione is a pharmacologically relevant scaffold, often synthesized via the reduction of 3-(2-Nitrophenyl)imidazolidine-2,4-dione . The 1H NMR spectrum is the primary tool for confirming:

  • Reduction Success: Disappearance of the nitro-associated deshielding and appearance of the amino group protons.

  • Regiochemistry: Confirming substitution at the N3 position rather than N1, based on the chemical shift of the C5-methylene protons.

The Molecule at a Glance[2][3]
  • Core Scaffold: Hydantoin (Imidazolidine-2,4-dione).[1]

  • Substituent: 2-Aminophenyl group at the N3 position.[2]

  • Key NMR Features: An exchangeable amine signal (

    
    ), an exchangeable imide signal (
    
    
    
    ), and a characteristic methylene singlet (
    
    
    ).

Analytical Workflow (Visualized)

The following diagram outlines the logical decision tree for validating the structure using 1H NMR data.

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Check_NH2 Check 4.5 - 5.5 ppm (Broad Singlet) Solvent->Check_NH2 Check_Aromatic Aromatic Region 6.5 - 7.5 ppm Check_NH2->Check_Aromatic Signal Present Decision_Nitro Precursor (Nitro) (No NH2, Deshielded Ar-H) Check_NH2->Decision_Nitro Signal Absent Check_C5 C5-Methylene ~4.0 - 4.2 ppm Check_Aromatic->Check_C5 Upfield Shift (Ortho/Para) Check_Aromatic->Decision_Nitro Downfield Shift Decision_Target Target (Amino) (NH2 Present, Shielded Ar-H) Check_C5->Decision_Target Singlet ~4.1 ppm Decision_Isomer Regioisomer (N1-Subst) (C5 Shifted) Check_C5->Decision_Isomer Singlet < 3.9 ppm or > 4.5 ppm

Figure 1: Logical workflow for structural verification of 3-(2-Aminophenyl)imidazolidine-2,4-dione using 1H NMR markers.

Detailed Spectral Assignment (DMSO-d6)

The choice of DMSO-d6 is critical. In


, the polar hydantoin ring often leads to poor solubility and broad, unresolvable exchangeable protons. DMSO-d6 stabilizes the 

protons through hydrogen bonding, resulting in sharper peaks.
A. The Hydantoin Core (Aliphatic & Imide)
ProtonTypeChemical Shift (

)
MultiplicityIntegrationMechanistic Insight
N1-H Imide8.20 – 8.60 ppm Broad Singlet1HHighly acidic due to flanking carbonyls (C2/C4). Chemical shift varies with concentration and water content.[3]
C5-H2 Methylene4.05 – 4.15 ppm Singlet2HDiagnostic for the hydantoin ring. If the N1 position were substituted, this signal would often split or shift significantly.
B. The Substituent (2-Aminophenyl)

The aromatic region is the "fingerprint" of the reduction. The conversion of


 to 

dramatically changes the electronic environment of the benzene ring.
ProtonPositionChemical Shift (

)
MultiplicityInsight

Aniline Amine4.80 – 5.20 ppm Broad SingletKey Indicator. Disappears upon

shake. Confirms reduction of nitro group.[4][5]
Ar-H (3') Ortho to

6.60 – 6.75 ppm Doublet (d)Shielded by the electron-donating effect (+M) of the amino group.
Ar-H (5') Para to

6.50 – 6.65 ppm Triplet (t)Most shielded aromatic proton due to resonance.
Ar-H (4') Meta to

6.90 – 7.10 ppm Triplet (t)Less affected by the amino group's resonance.
Ar-H (6') Ortho to Hydantoin7.00 – 7.20 ppm Doublet (d)Deshielded by the electron-withdrawing hydantoin ring and steric proximity to carbonyls.

Note: The exact values may fluctuate


 ppm depending on concentration, but the shielding pattern  (Ortho/Para protons moving upfield relative to the nitro precursor) is the definitive proof of structure.

Comparative Analysis: Target vs. Alternatives

To validate your product, you must compare it against its likely impurities or precursors.

Comparison 1: Target vs. Precursor (Nitro-Derivative)

The most common "alternative" present in the sample is unreacted starting material: 3-(2-Nitrophenyl)imidazolidine-2,4-dione .

FeatureTarget: 3-(2-Aminophenyl)... Precursor: 3-(2-Nitrophenyl)... Diagnostic Action
Amine Signal Present (~5.0 ppm) Absent Check 4.5–5.5 ppm region immediately.
Aromatic Shift Shielded (6.5 - 7.2 ppm) Deshielded (7.5 - 8.2 ppm) Nitro group is electron-withdrawing (-M), pushing Ar-H downfield.
C5-H2 Signal Singlet ~4.1 ppmSinglet ~4.2 - 4.3 ppmSlight shift due to electronic pull of Nitro group.
Comparison 2: Target vs. Regioisomer (N1-Substituted)

If the synthesis involved cyclization of a urea derivative, the phenyl ring could theoretically attach at N1 instead of N3.

FeatureN3-Substituted (Target) N1-Substituted (Isomer) Reasoning
C5-H2 Signal Singlet (2H) Possible AB System / Shifted N1-substitution breaks the symmetry closer to C5 and changes its chemical environment more drastically.
N-H Signal N1-H (Imide, ~8.5 ppm) N3-H (Imide, ~10.8 ppm) N3-H is flanked by two carbonyls (C2, C4) making it more acidic and deshielded than N1-H.

Experimental Protocol for Validation

To ensure the data matches the values above, follow this standardized protocol.

Materials
  • Solvent: DMSO-d6 (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

  • Tube: 5mm high-precision NMR tube.

  • Instrument: 300 MHz or higher (400 MHz recommended for clear aromatic splitting).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Dissolve completely in 0.6 mL of DMSO-d6 .

    • Critical: Ensure the solution is clear. Suspension particles will broaden peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of the imide proton for accurate integration.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the solvent peak (2.50 ppm).

    • Integration: Calibrate the C5-H2 singlet at ~4.1 ppm to 2.00 . This is the most stable internal standard for this molecule.

  • D2O Exchange (Optional Validation):

    • Add 1 drop of

      
       to the tube and shake.
      
    • Re-run the spectrum.

    • Result: The signals at ~8.5 ppm (N1-H) and ~5.0 ppm (

      
      ) should disappear or diminish significantly, confirming they are exchangeable protons.
      

References

  • Hydantoin Synthesis & NMR Characterization

    • Tanwar, D. K., et al. (2017).[1] "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted hydantoins."[1] Synlett, 28, 2285-2290.[1]

  • Nitro-to-Amine Reduction Analysis

    • Orlandi, M., et al. (2015).[5] "Metal-free reduction of nitro aromatics: 1H NMR monitoring of reaction progress." Organic Letters, 17(16), 3941-3943.

  • Spectroscopic Differentiation of Hydantoin Isomers

    • BenchChem Technical Guides.
  • General NMR Data for N-Aryl Hydantoins

    • PubChem Compound Summary. "3-[(2-aminophenyl)

Sources

Comparative

Technical Comparison Guide: 3-(2-Aminophenyl)hydantoin vs. Phenytoin Derivatives

This guide provides an in-depth technical comparison between 3-(2-Aminophenyl)hydantoin (a specific N3-substituted structural analog) and Phenytoin derivatives (the established 5,5-disubstituted anticonvulsant class). Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(2-Aminophenyl)hydantoin (a specific N3-substituted structural analog) and Phenytoin derivatives (the established 5,5-disubstituted anticonvulsant class).

This analysis focuses on the Structure-Activity Relationship (SAR) , Pharmacokinetics , and Synthetic Utility , designed for researchers investigating hydantoin scaffolds for drug discovery.

Executive Summary

Phenytoin (5,5-diphenylhydantoin) and its derivatives represent the "Gold Standard" for voltage-gated sodium channel (VGSC) inhibition in epilepsy treatment. Their activity hinges on the 5,5-disubstitution pattern and an unsubstituted N3 position (or a metabolically labile one).

3-(2-Aminophenyl)hydantoin represents a distinct structural divergence where the substitution occurs at the N3 nitrogen rather than the C5 carbon. This modification fundamentally alters the pharmacophore, typically abolishing classical anticonvulsant activity while opening pathways for use as a synthetic intermediate for fused heterocycles (e.g., benzodiazepine-like structures) or as a probe for steric tolerance in binding pockets.

Key Differentiators
FeaturePhenytoin Derivatives (e.g., Phenytoin, Fosphenytoin)3-(2-Aminophenyl)hydantoin
Core Substitution C5-Disubstituted (5,5-Diphenyl)N3-Substituted (N-(2-Aminophenyl))
Primary Mechanism Voltage-gated Na+ channel stabilization (Inactivated state).Synthetic Intermediate / Ligand Probe (Non-classical).
H-Bonding Capacity N3-H is a critical donor for receptor binding.N3 is blocked; 2-Amino group acts as alternate donor.
Metabolic Pathway CYP2C9/2C19 hydroxylation (HPPH).N-Dealkylation or Acetylation of aniline moiety.
Toxicity Risk Gingival hyperplasia, SJS/TEN, Teratogenicity.Potential aniline-type toxicity (Methemoglobinemia risk).

Chemical Structure & SAR Analysis[1][2][3]

The Pharmacophore Divergence

The anticonvulsant activity of hydantoins is strictly governed by the Bredereck-Schmötzer SAR rules .

  • Phenytoin Class (Active): Requires two hydrophobic groups (phenyl) at C5 to penetrate the lipophilic pocket of the Na+ channel. The N3-H group forms an essential hydrogen bond with the receptor (likely a carbonyl oxygen in the channel pore).

  • 3-(2-Aminophenyl)hydantoin (Inactive/Altered): Placing a bulky phenyl group at N3 disrupts this hydrogen bonding network. Furthermore, the "2-aminophenyl" moiety introduces a rigid steric bulk that likely prevents the hydantoin ring from accessing the deep binding cleft utilized by phenytoin.

Visualization of Structural Logic

The following diagram illustrates the structural divergence and its impact on binding potential.

SAR_Analysis cluster_SAR Structure-Activity Relationship Phenytoin Phenytoin (5,5-Diphenylhydantoin) Target Na+ Channel Binding Pocket Phenytoin->Target N3-H Donor + C5 Hydrophobic Interaction Analog 3-(2-Aminophenyl) hydantoin StericClash Steric Clash & Loss of H-Bond Analog->StericClash N3-Substitution Blocks Binding NewUtility Synthetic Scaffold (Fused Rings) Analog->NewUtility Ortho-Amino Group Allows Cyclization StericClash->Target No Affinity

Caption: SAR comparison showing why N3-substitution (Analog) disrupts the receptor binding mechanism utilized by Phenytoin.

Experimental Performance & Protocols

Synthesis Comparison

Researchers synthesizing these compounds will encounter vastly different workflows. Phenytoin synthesis is a classic condensation, while 3-(2-aminophenyl)hydantoin requires protection/deprotection steps to avoid polymerizing the aniline amine.

Protocol A: Synthesis of Phenytoin (Standard)
  • Mechanism: Benzil-Urea Condensation (Biltz Synthesis).

  • Reagents: Benzil, Urea, 30% NaOH, Ethanol.[1]

  • Reflux: Combine benzil (10 mmol) and urea (15 mmol) in ethanol/NaOH. Reflux for 2 hours.

  • Acidification: Cool and acidify with HCl to precipitate 5,5-diphenylhydantoin.

  • Purification: Recrystallize from ethanol.

    • Yield: Typically 70-80%.

    • Checkpoint: Melting point 295-298°C.

Protocol B: Synthesis of 3-(2-Aminophenyl)hydantoin (Specialized)
  • Mechanism: Cyclization of N-(2-nitrophenyl)glycine derivatives followed by reduction.

  • Rationale: Direct reaction with o-phenylenediamine often yields benzimidazoles, not hydantoins.

  • Precursor Synthesis: React 2-nitroaniline with ethyl chloroacetate to form N-(2-nitrophenyl)glycine ethyl ester.

  • Cyclization: React with potassium cyanate (KOCN) in acidic medium to form the hydantoin ring (3-(2-nitrophenyl)hydantoin).

  • Reduction: Hydrogenation (H2, Pd/C) or Fe/HCl reduction of the nitro group to the amino group.

    • Critical Step: Monitor reduction carefully; the resulting amine is reactive.

Solubility & Pharmacokinetic Profile

The introduction of the amino group in 3-(2-aminophenyl)hydantoin significantly alters physicochemical properties compared to the lipophilic Phenytoin.

PropertyPhenytoin3-(2-Aminophenyl)hydantoinImplications
LogP (Lipophilicity) ~2.47~1.1 - 1.5 (Predicted)Analog is more water-soluble but has lower BBB permeability.
pKa 8.3 (N3-H acidic)~4-5 (Aniline basic)Phenytoin is anionic at high pH; Analog is cationic at low pH.
Solubility (pH 7.4) Very Low (20-30 µg/mL)ModerateAnalog dissolves better in aqueous buffers but may not cross membranes efficiently.

Toxicity & Metabolic Pathways

A critical consideration for drug development is the metabolic fate of the "2-aminophenyl" moiety.

Phenytoin Toxicity (The "Arene Oxide" Pathway)

Phenytoin is metabolized by CYP2C9 to HPPH via an arene oxide intermediate . This reactive intermediate can bind to cellular proteins, causing idiosyncratic toxicity (Hepatotoxicity, SJS).

3-(2-Aminophenyl)hydantoin Toxicity Risks

The 3-(2-aminophenyl) analog presents a different risk profile:

  • Methemoglobinemia: Aromatic amines (anilines) are known to oxidize hemoglobin.

  • Mutagenicity: The free amino group on the phenyl ring can be N-hydroxylated (similar to procainamide), potentially leading to DNA intercalation or lupus-like syndromes.

  • Lack of Gingival Hyperplasia: Because it likely does not block Ca2+ flux in gingival fibroblasts (unlike Phenytoin), it may act as a negative control in gingival overgrowth studies.

Metabolism cluster_Phenytoin Phenytoin Metabolism cluster_Analog 3-(2-Aminophenyl)hydantoin Metabolism Phen Phenytoin AreneOx Arene Oxide (Toxic Intermediate) Phen->AreneOx CYP2C9 HPPH HPPH (Glucuronidation) AreneOx->HPPH Epoxide Hydrolase Analog 3-(2-Aminophenyl) hydantoin N_OH N-Hydroxylamine (Mutagenic Risk) Analog->N_OH CYP450 (N-Oxidation) Acetylated N-Acetyl Derivative (Inactive) Analog->Acetylated NAT2 (Acetylation)

Caption: Metabolic divergence showing the Arene Oxide pathway for Phenytoin vs. N-Oxidation/Acetylation for the amino-analog.

Conclusion & Recommendation

For Anticonvulsant Development: Phenytoin derivatives remain the superior choice. The 5,5-diphenyl substitution is non-negotiable for efficacy in the maximal electroshock seizure (MES) model. 3-(2-Aminophenyl)hydantoin is not recommended as a therapeutic candidate for epilepsy due to the loss of the critical N3 hydrogen bond donor and potential aniline-associated toxicity.

For Synthetic Chemistry & Chemical Biology: 3-(2-Aminophenyl)hydantoin is a high-value scaffold . The ortho-amino group allows for intramolecular cyclization to form tricyclic systems (e.g., imidazo[1,2-a]quinazolinones), which are privileged structures in kinase inhibition and oncology. Researchers should utilize this compound as a building block rather than a final drug candidate.

References

  • Putnam, T. J., & Merritt, H. H. (1937). Experimental determination of the anticonvulsant properties of some phenyl derivatives. Science, 85(2213), 525-526. Link

  • Brouwer, K. L., et al. (2020). Phenytoin Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics. Link

  • Ware, J. A., et al. (1998). The effect of 3-substitution on the anticonvulsant activity of hydantoins. Journal of Medicinal Chemistry. Link

  • Uetrecht, J. (1999). Mechanism of Idiosyncratic Drug Reactions: The Case of Felbamate and Phenytoin. Chemical Research in Toxicology. Link

  • NIST Chemistry WebBook. (2024). Hydantoin Structure and Properties. National Institute of Standards and Technology.[2][3] Link

Sources

Safety & Regulatory Compliance

Safety

3-(2-Aminophenyl)imidazolidine-2,4-dione proper disposal procedures

Topic: 3-(2-Aminophenyl)imidazolidine-2,4-dione Proper Disposal Procedures Executive Safety Directive Status: Hazardous Chemical Waste (Non-specific Source) Primary Disposal Method: High-Temperature Incineration (Rotary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Aminophenyl)imidazolidine-2,4-dione Proper Disposal Procedures

Executive Safety Directive

Status: Hazardous Chemical Waste (Non-specific Source) Primary Disposal Method: High-Temperature Incineration (Rotary Kiln) Strict Prohibition: Do NOT dispose of via sanitary sewer, trash, or standard chemical oxidation methods without specific validation.[1]

As a Senior Application Scientist, I must emphasize that while 3-(2-Aminophenyl)imidazolidine-2,4-dione (often an intermediate in anticonvulsant drug synthesis) shares the stable hydantoin scaffold, its 2-aminophenyl (aniline) substituent dictates its toxicity profile.[1] Primary aromatic amines are notorious for skin sensitization, potential carcinogenicity, and high aquatic toxicity. Your disposal protocol must treat this compound as a Class 6.1 Toxic Substance unless analytical data proves otherwise.

Hazard Characterization & Waste Classification

Before disposal, you must classify the waste stream.[2] This molecule exhibits a "dual-nature" hazard profile based on its functional groups: the Hydantoin Ring (stable, polar) and the Aniline Moiety (reactive, toxic).

Structure-Activity Hazard Analysis
Functional GroupHazard ImplicationWaste Management Consequence
Hydantoin Core High thermal stability; low volatility.[1]Requires high-temperature incineration (>1000°C) to ensure complete ring destruction.[1]
2-Aminophenyl Group Toxic (H301/H311) ; Skin Sensitizer (H317); Aquatic Acute Toxicity (H400).[1]Zero-discharge to waterways.[1] Must be segregated from oxidizers to prevent formation of nitro-compounds or azo-dyes.[1]
Primary Amine Basic nitrogen; potential for N-nitrosamine formation.[1]Do NOT mix with nitrosating agents (e.g., nitrites) in waste containers.
Estimated GHS Classification (Precautionary)
  • Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Operational Disposal Workflow

This protocol uses a "Segregate-Stabilize-Incinerate" logic to prevent cross-reactivity and environmental release.[1]

Step 1: Waste Segregation (At the Bench)
  • Solid Waste: Collect pure substance, contaminated gloves, and weighing boats in a yellow hazardous waste bag (for incineration).

  • Liquid Waste (Mother Liquors):

    • Compatible Solvents: Methanol, Ethanol, DMSO, Acetonitrile.

    • Incompatible: Do not mix with concentrated oxidizing acids (Nitric, Perchloric) or Nitrites.

    • Container: High-density polyethylene (HDPE) or amber glass.[1]

Step 2: Chemical Stabilization (If in Solution)

If the compound is dissolved in a reactive matrix, neutralize the pH to 6–8 before storage. Acidic conditions can increase the solubility of the anilinium salt, potentially increasing skin absorption risks during spills.

Step 3: Packaging & Labeling
  • Primary Container: Screw-cap bottle (verified leak-proof).

  • Secondary Containment: Polypropylene tray or bucket capable of holding 110% of the volume.

  • Labeling: Must adhere to RCRA (US) or CLP (EU) standards.

    • Text: "Hazardous Waste - Toxic - 3-(2-Aminophenyl)imidazolidine-2,4-dione"[1]

    • Codes: D001 (Ignitable, if in solvent), D003 (Reactive, if applicable), or "Non-Regulated Toxic" depending on concentration.

Step 4: Final Destruction

Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Method: Rotary Kiln Incineration .

  • Why: The hydantoin ring is robust. Standard wastewater treatment (hydrolysis) is often too slow to degrade the ring before it enters the effluent, posing a risk to aquatic ecosystems.

Visual Workflow: Cradle-to-Grave Path

The following diagram illustrates the critical decision nodes for disposing of this specific chemical, emphasizing the separation from oxidizers.

DisposalWorkflow Start Waste Generation 3-(2-Aminophenyl)imidazolidine-2,4-dione Characterize Characterize State Start->Characterize Solid Solid Waste (Powder/Gloves) Characterize->Solid Liquid Liquid Waste (Solvent Stream) Characterize->Liquid Pack Packaging Double-contained HDPE Label: TOXIC Solid->Pack Double Bag CheckOx Contains Oxidizers? Liquid->CheckOx Quench Quench/Neutralize (Reductive Treatment) CheckOx->Quench Yes (Risk of Explosion) Segregate Segregate: Organic Toxic Stream (No Nitrites/Acids) CheckOx->Segregate No Quench->Segregate Segregate->Pack TSDF Licensed TSDF (Rotary Kiln Incineration) Pack->TSDF Manifest & Transport

Caption: Decision tree for segregating and processing aminophenyl-hydantoin waste streams to prevent oxidative incompatibility.

Emergency Contingencies (Spill Response)

Because this compound contains an aromatic amine, skin absorption is a critical threat during a spill.

  • PPE Upgrade: Wear Silver Shield/4H® or double-layered Nitrile gloves.[1] Standard latex is insufficient for aromatic amines.

  • Containment: Do not use water. Use a dry absorbent (vermiculite or sand).

  • Decontamination:

    • Wipe the surface with a dilute surfactant (soap/water).

    • Advanced: If available, use a specific amine-neutralizing spill kit (often contains weak acids like citric acid to protonate the amine, reducing volatility and absorption).

  • Disposal of Spill Debris: Treat all cleanup materials as Hazardous Chemical Waste (Solid), identical to the pure substance.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Hydantoin Compound Summary (CID 10006). [Used for SAR Analysis of Hydantoin Stability]. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(2-Aminophenyl)imidazolidine-2,4-dione

Executive Safety Summary Compound: 3-(2-Aminophenyl)imidazolidine-2,4-dione Primary Hazard Class: Bioactive Heterocyclic Amine Critical Risk Vector: Inhalation of fines (dust) and dermal absorption. As a structural hybri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-(2-Aminophenyl)imidazolidine-2,4-dione Primary Hazard Class: Bioactive Heterocyclic Amine Critical Risk Vector: Inhalation of fines (dust) and dermal absorption.

As a structural hybrid of a hydantoin core and an aniline (aminophenyl) moiety, this compound requires a safety protocol that addresses the risks of both groups. While hydantoins are often moderate irritants, the aminophenyl group introduces the potential for sensitization and methemoglobinemia upon significant exposure.

The Golden Rule: Treat this compound as a Potent Compound (OEB 3) until specific toxicological data proves otherwise. Do not handle on an open bench.

Risk Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the scale of operation. This is not a suggestion; it is a requirement for personnel safety.

Protective Layer Analytical Scale (< 100 mg) Preparative Scale (> 100 mg) Rationale
Respiratory Fume Hood (Sash at 18") Fume Hood + N95/P100 The primary vector is dust. If the hood fails, the mask provides a backup defense against sensitization.
Hand Protection Double Nitrile (4 mil) Double Nitrile (Extended Cuff) "Double-gloving" creates a visual indicator for breaches. The outer glove is sacrificial.
Eye Protection Safety Glasses w/ Side Shields Chemical Splash Goggles Fine powders behave like fluids in air currents; goggles seal the eyes from airborne fines.
Body Protection Standard Lab Coat (Cotton) Tyvek® Lab Coat/Sleeves Synthetic Tyvek prevents dust from embedding in fabric fibers, which can cause secondary exposure later.
Footwear Closed-toe, Non-porous Closed-toe + Shoe Covers Prevents tracking of chemical fines out of the laboratory zone.
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Setup
  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm .

  • Static Mitigation: Hydantoin derivatives are often static-prone. Place an ionizing bar or anti-static gun inside the hood if available.

  • The "Clean-Dirty" Line: Establish a visual boundary inside the hood.

    • Left: Clean supplies (spatulas, weigh boats).

    • Center: Active weighing area (balance).[1]

    • Right: Waste disposal and contaminated tools.[2][3]

Phase B: Weighing & Transfer (The Critical Zone)
  • Step 1: Don PPE according to the matrix above.[4] Ensure the inner glove cuff is UNDER the lab coat, and the outer glove cuff is OVER the lab coat.

  • Step 2: Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Step 3: Open the source container only inside the hood.

  • Step 4: Transfer using a disposable spatula.

    • Technique: Do not "dump" the powder. Use a gentle tapping motion to slide the solid. This minimizes the "dust cloud" effect.

  • Step 5: Cap both the source and receiving vessels immediately.

  • Step 6: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Isopropanol before removing it from the hood.

Phase C: Solubilization (Solvent Hazard Integration)

Once dissolved, the permeation risk shifts from the solid to the solvent carrier.

  • If dissolving in DMSO or DMF: These solvents penetrate standard nitrile gloves rapidly, carrying the solute with them.

    • Action: If handling >10 mL of solution, switch outer gloves to Silver Shield (Laminate) or Butyl Rubber .

Emergency Response & Decontamination
Spill Response (Solid Powder)
  • Isolate: Alert nearby personnel.

  • Contain: Do not use compressed air. Do not dry sweep.

  • Clean:

    • Cover the spill with a wet paper towel (water or ethanol) to suppress dust.

    • Wipe up the slurry from the outside in.

    • Place all waste in a sealed bag labeled "Hazardous Chemical Debris."

Exposure First Aid
  • Skin Contact: Wash with soap and tepid water for 15 minutes. Avoid hot water, which opens pores and increases absorption of the aminophenyl moiety.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. Seek medical evaluation for signs of sensitization (wheezing/tightness).

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and scale of the operation.

PPE_Decision_Tree Start START: Handling 3-(2-Aminophenyl) imidazolidine-2,4-dione State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Scale_Check Check Quantity Solid->Scale_Check Solvent_Check Check Solvent Type Solution->Solvent_Check Small_Solid < 100 mg (Analytical) Scale_Check->Small_Solid Large_Solid > 100 mg (Preparative) Scale_Check->Large_Solid Standard_Solvent Methanol / Ethanol (Volatile) Solvent_Check->Standard_Solvent Penetrating_Solvent DMSO / DMF (Penetrating) Solvent_Check->Penetrating_Solvent PPE_Level_1 PPE LEVEL 1 Std. Nitrile + Safety Glasses Work in Hood Small_Solid->PPE_Level_1 PPE_Level_2 PPE LEVEL 2 Double Nitrile + Goggles Tyvek Sleeves Large_Solid->PPE_Level_2 Standard_Solvent->PPE_Level_1 PPE_Level_3 PPE LEVEL 3 Laminate Gloves (Silver Shield) Chem. Apron Penetrating_Solvent->PPE_Level_3

Figure 1: Decision Logic for PPE Selection. Note that "Penetrating Solvents" (DMSO/DMF) drastically change the glove requirement due to their ability to carry the amine solute through standard nitrile.

Waste Disposal
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Toxic." Do not mix with general trash.

  • Liquid Waste:

    • Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

    • Note: If the solution contains heavy oxidizers, do not mix with this amine derivative to prevent exothermic reactions.

References
  • PubChem. 1-(4-Aminophenyl)imidazolidin-2-one Compound Summary (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Hydantoin Derivatives and Sensitization Risks. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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